4-Butylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-4-9-5-7-10-8-6-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRKVKPRHROQRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044499 | |
| Record name | 4-Butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-67-0 | |
| Record name | 4-Butylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1005-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Butylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BUTYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QV4M0PWHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical properties of 4-Butylmorpholine
An In-depth Technical Guide to the Physicochemical Properties of 4-Butylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a versatile heterocyclic amine of significant interest in chemical synthesis and pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the experimental methodologies and the scientific rationale behind the determination of these properties.
Molecular Identity and Structure
This compound, also known as N-butylmorpholine, is a tertiary amine featuring a morpholine ring substituted with a butyl group on the nitrogen atom.
Molecular Formula: C₈H₁₇NO[1]
Molecular Weight: 143.23 g/mol [2]
CAS Number: 1005-67-0[1]
Synonyms: N-Butylmorpholine, 4-n-butylmorpholine[3]
The structural characteristics of this compound, particularly the presence of the lipophilic butyl group and the polar morpholine ring, are key determinants of its physical and chemical behavior.
Caption: Molecular structure of this compound.
Key Physicochemical Properties
The utility of this compound in various applications is dictated by its distinct physicochemical properties.
| Property | Value |
| Appearance | Colorless to slightly yellow clear liquid |
| Boiling Point | 78 °C at 22 mmHg[4] |
| Melting Point | -57.1 °C |
| Density | 0.9 g/cm³[4] |
| Refractive Index (n20D) | 1.44[4] |
| Flash Point | 51.9 °C |
Solubility Profile
Based on data for analogous compounds such as 4-methylmorpholine and 4-ethylmorpholine, which are miscible with water and soluble in common organic solvents, it can be inferred that this compound is likely soluble in alcohols, ethers, and other nonpolar to moderately polar organic solvents.[5][6]
Basicity and pKa
The nitrogen atom in the morpholine ring confers basic properties to this compound. The pKa of its conjugate acid is a measure of this basicity and is crucial for predicting its behavior in acidic or basic environments, which is particularly relevant in pharmaceutical formulations and as a catalyst in chemical reactions.
Experimental Determination of pKa via Potentiometric Titration
The pKa of a weakly basic compound like this compound can be accurately determined by potentiometric titration.[7][8]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Preparation: A precisely weighed sample of this compound is dissolved in a known volume of deionized water. A standardized solution of a strong acid (e.g., HCl) is added in a slight molar excess to ensure complete protonation of the morpholine nitrogen.
-
Titration: The solution is then titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH added. The equivalence point, where all the protonated this compound has been neutralized, is identified as the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point.[9]
Spectral Properties
Spectroscopic data is indispensable for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the butyl group and the morpholine ring. The protons on the carbons adjacent to the nitrogen and oxygen atoms of the morpholine ring will appear as distinct multiplets in the downfield region due to the deshielding effect of the heteroatoms.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbon atoms in the morpholine ring will be influenced by the neighboring nitrogen and oxygen atoms.
While high-resolution spectra for this compound are available in databases like SpectraBase, a general understanding of the expected patterns for morpholine-containing compounds can be a valuable tool for researchers.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong C-H stretching vibrations from the butyl group and the morpholine ring in the 2800-3000 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring will give rise to a strong, characteristic band typically in the 1100-1200 cm⁻¹ region. The C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ range. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 143. The fragmentation pattern would likely involve the loss of the butyl group or fragments thereof, as well as cleavage of the morpholine ring.
Applications in Drug Development and Chemical Synthesis
The physicochemical properties of this compound make it a valuable building block and reagent in the pharmaceutical and chemical industries.[10]
-
Intermediate in Pharmaceutical Synthesis: Its structure is incorporated into various active pharmaceutical ingredients (APIs). The morpholine moiety is a common scaffold in medicinal chemistry, and the butyl group can be used to tune the lipophilicity and other pharmacokinetic properties of a drug candidate.
-
Catalyst and Solvent: As a tertiary amine, this compound can act as a base or a catalyst in a variety of organic reactions.[11] Its liquid state at room temperature and its ability to dissolve a range of organic compounds also make it a useful solvent.
-
Polymer Chemistry: Analogous N-alkylmorpholines are used as catalysts in the production of polyurethane foams.[12]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is harmful if swallowed or in contact with skin and can cause skin irritation.[13] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
This compound is a versatile chemical with a well-defined set of physicochemical properties that underpin its utility in research and industrial applications, particularly in the realm of drug development. A thorough understanding of these properties, coupled with the appropriate experimental techniques for their determination, is essential for its effective and safe use. This guide provides a foundational understanding for researchers and scientists working with this important morpholine derivative.
References
- 1. 4-Butyl-morpholine | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound [myskinrecipes.com]
- 12. innospk.com [innospk.com]
- 13. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Butylmorpholine (CAS: 1005-67-0)
Introduction: 4-Butylmorpholine, also known as N-butylmorpholine, is a tertiary amine featuring a morpholine ring N-substituted with a butyl group. This structure imparts a unique combination of properties, making it a valuable compound for professionals in research, chemical synthesis, and drug development. As a member of the N-alkylmorpholine class, it functions as a versatile building block, a specialty solvent, a catalyst, and a corrosion inhibitor.[1][2] Its enhanced lipophilicity, due to the butyl substituent, distinguishes it from simpler analogues like N-methylmorpholine, opening avenues for its use in synthesizing molecules designed to interact with biological systems, including those that may need to cross the blood-brain barrier.[1] This guide provides an in-depth exploration of its chemical identity, properties, synthesis, analytical characterization, applications, and safety protocols, tailored for the scientific community.
Chemical Identity and Molecular Structure
The foundational identity of this compound is established by its unique molecular structure and standardized identifiers. The core of the molecule is a saturated six-membered morpholine heterocycle, containing both an ether linkage and a tertiary amine. The nitrogen atom of this ring is covalently bonded to an n-butyl group, a four-carbon alkyl chain.
| Identifier | Value | Source(s) |
| CAS Number | 1005-67-0 | [1][3][4][5] |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₈H₁₇NO | [1][3][4] |
| Molecular Weight | 143.23 g/mol | [1][3] |
| Canonical SMILES | CCCCN1CCOCC1 | [3] |
The presence of the flexible butyl chain increases the molecule's nonpolar character compared to unsubstituted morpholine, influencing its solubility and reactivity.[1] The nitrogen atom, with its lone pair of electrons, is the primary site of basicity and nucleophilicity, driving its role as a catalyst and a reactant in chemical synthesis.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, application, and purification. These properties are a direct consequence of its molecular structure.
| Property | Value | Source(s) |
| Appearance | Colorless to slightly yellow/orange clear liquid | [1] |
| Density | 0.907 g/cm³ (approx.) | [1][2][5] |
| Boiling Point | 78 °C @ 22 mmHg; 185.8 °C @ 760 mmHg | [1][2][5] |
| Melting Point | -57.1 °C | [5] |
| Refractive Index | n20/D 1.443 - 1.447 | [1][5] |
| Flash Point | 51.9 °C | [5] |
The relatively high boiling point is attributed to its molecular weight and polar nature, while the butyl group ensures it remains liquid over a wide temperature range, a useful characteristic for a solvent.
Synthesis and Manufacturing
This compound is typically synthesized via the N-alkylation of morpholine. This is a standard and robust nucleophilic substitution reaction where the secondary amine of morpholine acts as the nucleophile. A common and efficient method involves the reaction with a butyl halide, such as 1-bromobutane or 1-chlorobutane, in the presence of a base to neutralize the resulting hydrohalic acid.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq.), a suitable solvent (e.g., acetonitrile or isopropanol), and a base such as potassium carbonate (K₂CO₃, 1.5 eq.). The base is crucial to scavenge the HBr produced, driving the reaction to completion.
-
Addition of Alkylating Agent: While stirring the mixture, add 1-bromobutane (1.1 eq.) dropwise at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the starting morpholine.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃).
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods as detailed in the next section.
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the structural integrity and purity of synthesized this compound. The following are the expected spectroscopic signatures based on its molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive map of the hydrogen atoms.
-
Morpholine Protons: Two distinct triplets would be expected for the methylene protons on the morpholine ring. The four protons adjacent to the nitrogen (-N-CH₂-) would appear around 2.4-2.6 ppm, while the four protons adjacent to the oxygen (-O-CH₂-) would be shifted downfield to approximately 3.6-3.8 ppm.
-
Butyl Protons: The butyl chain would produce four signals: a triplet around 0.9 ppm (terminal -CH₃), a sextet around 1.3 ppm (-CH₂-CH₃), a quintet around 1.5 ppm (-CH₂-CH₂-N), and a triplet around 2.3-2.5 ppm for the methylene group directly attached to the nitrogen (-N-CH₂-), which may overlap with the adjacent morpholine signal.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show 6 unique signals, confirming the molecular symmetry.
-
Morpholine Carbons: Two signals: one around 54 ppm for the carbons adjacent to nitrogen (-N-C-) and one around 67 ppm for the carbons adjacent to oxygen (-O-C-).
-
Butyl Carbons: Four distinct signals for the butyl chain, ranging from approximately 14 ppm for the terminal methyl carbon to around 58 ppm for the carbon bonded to the nitrogen.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[6]
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the alkyl groups.
-
C-O-C Stretching: A strong, characteristic ether stretch is expected around 1115-1125 cm⁻¹.
-
C-N Stretching: Aliphatic amine C-N stretching bands would appear in the 1020-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[7]
-
Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show the molecular ion peak at an m/z of 143.
-
Fragmentation: Common fragmentation pathways would include the loss of a propyl group (M-43) to give a prominent peak at m/z 100, and alpha-cleavage adjacent to the nitrogen, leading to fragments characteristic of the morpholine ring.
-
Applications in Research and Industry
The utility of this compound stems from its dual nature as a tertiary amine and an ether, making it a valuable asset in several scientific and industrial domains.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate or building block.[1] The tertiary amine can act as a non-nucleophilic base in reactions sensitive to steric hindrance or as a nucleophilic catalyst. Its lipophilic character can be imparted to final active pharmaceutical ingredients (APIs), potentially influencing their pharmacokinetic properties.
-
Solvent and Reagent: It is employed as a solvent in organic synthesis, particularly for polymerization reactions.[2] Its basicity allows it to also function as an acid scavenger in reactions that produce acidic byproducts.
-
Corrosion Inhibition: Like other amines, this compound can be used as a corrosion inhibitor in industrial processes, where it forms a protective film on metal surfaces.[1]
-
Polymer Chemistry: While its analogue, 4-methylmorpholine, is widely used as a catalyst in polyurethane foam production, this compound can also serve in similar catalytic roles in polymer chemistry.[8][9]
Safety, Handling, and Toxicology
Proper handling of this compound is imperative to ensure laboratory safety. It is classified as a hazardous substance with specific risks.
GHS Hazard Classification
| Hazard Statement | Description | Source(s) |
| H302 + H312 | Harmful if swallowed or in contact with skin | [3] |
| H315 | Causes skin irritation | [3] |
| H226 | Flammable liquid and vapor (potential) | [3] |
Handling and Storage Protocols
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof electrical equipment where necessary.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Avoid discharge into drains.
First-Aid Measures
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Conclusion
This compound (CAS: 1005-67-0) is a significant chemical compound with a well-defined molecular structure that dictates its valuable physicochemical properties and diverse applications. For researchers and drug development professionals, it offers a unique combination of basicity, solvency, and lipophilicity, making it an important tool in the synthesis of novel molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential while ensuring a safe research environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Butyl-morpholine | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. lehigh.edu [lehigh.edu]
- 8. innospk.com [innospk.com]
- 9. nbinno.com [nbinno.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Butylmorpholine
Abstract
4-Butylmorpholine, a tertiary amine featuring a morpholine scaffold, is a versatile building block and catalyst in modern organic synthesis.[1][2] Its utility spans pharmaceutical manufacturing, agrochemical development, and the production of specialty polymers like polyurethanes.[1] This guide provides a comprehensive overview of the principal synthetic methodologies for this compound, focusing on the underlying chemical principles that govern experimental design. We present detailed, field-proven protocols for its synthesis via N-alkylation and reductive amination, followed by a thorough discussion of the analytical techniques required for its unambiguous characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this important chemical entity.
Introduction to this compound
This compound (also known as N-Butylmorpholine) is a heterocyclic amine with the chemical formula C₈H₁₇NO.[3][4] The structure consists of a morpholine ring where the nitrogen atom is substituted with a butyl group. This substitution imparts specific physical and chemical properties, such as a boiling point of approximately 185.8 °C and a density of about 0.9068 g/cm³, making it a useful liquid reagent and solvent in various applications.[1][5] The core of its reactivity lies in the nucleophilic nitrogen atom of the morpholine ring, which is the focal point for the synthetic strategies discussed herein.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1005-67-0 | [1][3] |
| Molecular Formula | C₈H₁₇NO | [3][4] |
| Molecular Weight | 143.23 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 185.8 °C at 760 mmHg | [1] |
| Density | 0.9068 g/cm³ | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | N-Butylmorpholine, N-(n-Butyl)morpholine | [3][6] |
Strategic Approaches to Synthesis
The synthesis of this compound is primarily achieved by forming a new carbon-nitrogen bond at the morpholine nitrogen. The two most reliable and widely employed strategies are direct N-alkylation using a butyl halide and reductive amination with butyraldehyde. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts.
Caption: Key synthetic pathways to this compound.
Method 1: N-Alkylation via S_N2 Reaction
This is a classic and robust method for forming C-N bonds. The reaction proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism, where the lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic carbon of an alkyl halide, such as 1-bromobutane.[7]
Causality Behind Experimental Choices:
-
Alkyl Halide: 1-Bromobutane is an excellent choice as it is a primary alkyl halide, which is highly susceptible to S_{N}2 attack with minimal competing elimination (E2) reactions. The reactivity order is I > Br > Cl.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial. Its role is to scavenge the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the starting morpholine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants but do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, thereby reducing its reactivity. Acetonitrile is often preferred due to its relatively high boiling point for reflux and ease of removal post-reaction.[7]
Experimental Protocol: Synthesis of this compound via N-Alkylation
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (8.71 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol, 1.5 equiv.), and acetonitrile (100 mL).
-
Reagent Addition: Begin stirring the suspension. Slowly add 1-bromobutane (13.7 g, 0.1 mol, 1.0 equiv.) to the flask at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Resuspend the resulting crude oil in 100 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound as a colorless liquid.
Method 2: Reductive Amination
Reductive amination is a powerful, one-pot procedure that transforms a carbonyl compound and an amine into a more substituted amine.[8] For the synthesis of this compound, this involves the reaction of morpholine with butyraldehyde. The process first involves the formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent.
Causality Behind Experimental Choices:
-
Aldehyde: Butyraldehyde is the four-carbon electrophile that provides the butyl group.
-
Reducing Agent: The choice of reducing agent is critical for success. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reagent for this purpose. It is less basic and more sterically hindered than sodium borohydride (NaBH₄), making it less likely to reduce the aldehyde directly.[8] Alternative reagents include sodium cyanoborohydride (NaBH₃CN), which is effective but highly toxic, or catalytic hydrogenation (H₂/Pd-C), which is a greener option but may require specialized high-pressure equipment.[8]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are non-protic and effectively solubilize the reactants and intermediates. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion by protonating the intermediate hemiaminal, promoting the loss of water.
Experimental Protocol: Synthesis of this compound via Reductive Amination
-
Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add morpholine (8.71 g, 0.1 mol) and dichloromethane (100 mL).
-
Reagent Addition: Add butyraldehyde (7.21 g, 0.1 mol, 1.0 equiv.) to the solution, followed by a catalytic amount of glacial acetic acid (0.3 mL). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Reduction: Cool the flask in an ice bath. In a single portion, add sodium triacetoxyborohydride (25.4 g, 0.12 mol, 1.2 equiv.).
-
Reaction Conditions: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure this compound.
Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system.
Caption: Post-synthesis validation workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for both the butyl chain and the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, six distinct signals are expected.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.70 | t | 4H | O-CH ₂-CH₂-N | Protons on carbons adjacent to the electronegative oxygen atom are deshielded. |
| ~ 2.40 | m | 6H | O-CH₂-CH ₂-N, N-CH ₂-CH₂ | Protons on carbons adjacent to the nitrogen atom. The butyl CH₂ is coupled to the adjacent CH₂. |
| ~ 1.45 | sextet | 2H | N-CH₂-CH ₂-CH₂ | Butyl chain protons, split by adjacent CH₂ groups. |
| ~ 1.30 | sextet | 2H | N-CH₂-CH₂-CH ₂ | Butyl chain protons, split by adjacent CH₂ and CH₃ groups. |
| ~ 0.90 | t | 3H | CH ₃ | Terminal methyl group, appears as a triplet due to coupling with the adjacent CH₂. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[3] The spectrum of this compound is characterized by the absence of an N-H stretch (which would be present in the starting material, morpholine) and the presence of characteristic C-H, C-N, and C-O-C stretches.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2800 | Strong | C-H (sp³) stretching (butyl and morpholine) |
| 1465 | Medium | C-H bending |
| 1280-1300 | Medium | C-N stretching |
| 1115 | Strong | C-O-C asymmetric stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 143.23).[3]
-
Fragmentation: A prominent fragment is often observed at m/z = 100, corresponding to the loss of the propyl group ([M-43]⁺), and another at m/z = 86, corresponding to the morpholinomethyl cation.
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[3] It is also known to cause skin irritation.[3][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed two primary, reliable methods for the synthesis of this compound: N-alkylation and reductive amination. The rationale behind the selection of reagents and conditions for each protocol has been explained to provide a deeper understanding of the underlying chemical principles. Furthermore, a comprehensive suite of analytical techniques, including NMR, IR, and MS, has been described to ensure the unambiguous characterization and validation of the final product. By following these robust procedures and analytical workflows, researchers can confidently synthesize and verify high-purity this compound for its diverse applications in chemical research and development.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Butyl-morpholine | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. capotchem.cn [capotchem.cn]
- 7. benchchem.com [benchchem.com]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
An In-depth Technical Guide to the Spectral Analysis of 4-Butylmorpholine
This guide provides a detailed exploration of the spectral data for 4-butylmorpholine (CAS: 1005-67-0), a versatile tertiary amine with applications in catalysis, synthesis, and pharmaceutical research.[1] Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights from a field-proven perspective.
The Structural Landscape of this compound
Before dissecting the spectral data, it is crucial to visualize the molecule itself. This compound consists of a morpholine ring N-substituted with a butyl group. The morpholine ring's chair conformation and the presence of both nitrogen and oxygen atoms create distinct electronic environments that are key to interpreting its spectra.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its connectivity.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the butyl chain protons and the morpholine ring protons. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Butyl-CH₃ | ~0.92 | Triplet | 3H | ~7.3 |
| Butyl-CH₂ (β to N) | ~1.31 | Sextet | 2H | ~7.5 |
| Butyl-CH₂ (γ to N) | ~1.45 | Quintet | 2H | ~7.5 |
| Morpholine-CH₂ (adjacent to N) | ~2.42 | Triplet | 4H | ~4.6 |
| Butyl-CH₂ (α to N) | ~2.42 | Triplet | 2H | ~7.5 |
| Morpholine-CH₂ (adjacent to O) | ~3.71 | Triplet | 4H | ~4.6 |
Interpretation and Causality:
-
Butyl Chain: The terminal methyl group (CH₃) appears as a triplet around 0.92 ppm due to coupling with the adjacent methylene group. The internal methylene groups (β and γ to N) give rise to complex multiplets (sextet and quintet) in the 1.3-1.5 ppm region. The methylene group directly attached to the nitrogen (α to N) is deshielded and appears further downfield as a triplet around 2.42 ppm.
-
Morpholine Ring: The protons on the carbons adjacent to the nitrogen are shifted downfield to approximately 2.42 ppm, appearing as a triplet. The protons on the carbons adjacent to the more electronegative oxygen atom are further deshielded and resonate at around 3.71 ppm, also as a triplet. The triplet multiplicity for the morpholine protons is a classic indicator of the ring's chair conformation, where adjacent axial and equatorial protons have similar coupling constants to their neighbors.[2]
Caption: Proton and carbon environments in this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see six distinct signals.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Butyl-CH₃ | ~14.1 |
| Butyl-CH₂ (γ to N) | ~20.8 |
| Butyl-CH₂ (β to N) | ~29.5 |
| Morpholine-CH₂ (adjacent to N) | ~53.9 |
| Butyl-CH₂ (α to N) | ~59.1 |
| Morpholine-CH₂ (adjacent to O) | ~67.5 |
Interpretation and Causality:
-
The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of nearby atoms.[3]
-
The carbons of the butyl chain appear in the aliphatic region (14-60 ppm). The terminal methyl carbon is the most shielded, while the carbon alpha to the nitrogen is the most deshielded.
-
The morpholine carbons adjacent to the nitrogen appear around 54 ppm.
-
The carbons adjacent to the highly electronegative oxygen are significantly deshielded and resonate at approximately 67.5 ppm.
Experimental Protocol for NMR:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The system is self-validating through the use of a known internal standard and the highly reproducible nature of chemical shifts and coupling constants under defined conditions.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2800 | Strong | C-H stretching (alkyl) |
| 1465 | Medium | C-H bending (CH₂) |
| 1380 | Medium | C-H bending (CH₃) |
| 1280-1080 | Strong | C-N stretching (tertiary amine) & C-O-C stretching |
Interpretation and Causality:
-
C-H Vibrations: The strong absorptions in the 2800-2950 cm⁻¹ region are characteristic of C-H stretching vibrations from the butyl group and the morpholine ring.[4]
-
C-N and C-O-C Vibrations: The most diagnostic peaks for the morpholine moiety are the strong C-N and C-O-C stretching bands in the fingerprint region (1280-1080 cm⁻¹). The C-O-C stretch of the ether linkage within the morpholine ring typically gives a strong, characteristic absorption.
Experimental Protocol for IR:
A neat liquid sample of this compound can be analyzed by placing a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The instrument's internal laser provides a high degree of wavenumber accuracy, making the data self-validating.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 143 | [M]⁺ (Molecular Ion) |
| 100 | [M - C₃H₇]⁺ |
| 86 | [M - C₄H₉]⁺ (loss of butyl group) |
| 57 | [C₄H₉]⁺ |
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 143, corresponding to the molecular weight of this compound (C₈H₁₇NO).
-
Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom.[5][6] For this compound, this can occur in two primary ways:
-
Cleavage of the butyl group, leading to the loss of a propyl radical (•C₃H₇) to form a stable iminium ion at m/z 100.
-
Cleavage within the morpholine ring.
-
-
Loss of the Butyl Group: Cleavage of the N-butyl bond can result in a fragment corresponding to the morpholine ring at m/z 86 and a butyl cation at m/z 57. The peak at m/z 100 is often the base peak due to the stability of the resulting iminium ion.
Caption: Predicted primary fragmentation pathways for this compound.
Experimental Protocol for MS:
A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC). In the ion source, the molecules are ionized, commonly by electron ionization (EI), which induces fragmentation. The ions are then separated by their mass-to-charge ratio in a mass analyzer and detected. The instrument is calibrated using a known standard, ensuring accurate mass assignments.
Conclusion
The spectral data of this compound provides a complete picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the atoms, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and reveals characteristic fragmentation patterns. This guide, by integrating data from analogous compounds and fundamental spectroscopic principles, offers a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this compound in their work.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of N-Butylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N-butylmorpholine. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features of this compound, grounded in the principles of NMR and supported by established methodologies.
Introduction: The Significance of N-Butylmorpholine and NMR Analysis
N-Butylmorpholine is a tertiary amine belonging to the morpholine class of heterocyclic compounds. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry and drug development due to their favorable physicochemical properties and biological activities. Accurate structural elucidation and characterization are paramount in the development of novel therapeutics, and NMR spectroscopy stands as an unparalleled tool for providing detailed atomic-level information.
This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of N-butylmorpholine, offering a robust resource for researchers working with this and related molecules.
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[1] When placed in an external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency of this absorption, known as the chemical shift (δ) , is exquisitely sensitive to the local electronic environment of the nucleus.[1]
Several key factors influence the chemical shift of a given nucleus:
-
Electron Density and Shielding: The electrons surrounding a nucleus generate a small magnetic field that opposes the external field. This "shielding" effect means that a stronger external field is required for resonance to occur. Therefore, nuclei in electron-rich environments are considered "shielded" and appear at a lower chemical shift (upfield). Conversely, nuclei near electronegative atoms or electron-withdrawing groups are "deshielded" and resonate at a higher chemical shift (downfield).
-
Inductive Effects: Electronegative atoms, such as the oxygen and nitrogen in the morpholine ring, withdraw electron density from neighboring atoms through the sigma bonds. This inductive effect deshields the nearby protons and carbons, causing their signals to appear at a higher ppm value.
-
Anisotropic Effects: These are shielding or deshielding effects that arise from the circulation of electrons in pi systems, such as aromatic rings or double bonds. While not directly present in the saturated N-butylmorpholine molecule, this is a crucial concept in the broader application of NMR.
Predicted ¹H and ¹³C NMR Spectral Data for N-Butylmorpholine
While a publicly available, peer-reviewed spectrum for N-butylmorpholine is not readily accessible, we can predict the chemical shifts with a high degree of confidence based on the known spectra of morpholine and its N-alkylated analogs, such as N-methylmorpholine and N-ethylmorpholine. The following tables summarize the predicted chemical shifts for N-butylmorpholine in a common NMR solvent like deuterochloroform (CDCl₃).
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2, H-6 | ~ 3.70 | Triplet (t) | 4H | Protons adjacent to the electronegative oxygen atom are highly deshielded. |
| H-3, H-5 | ~ 2.45 | Triplet (t) | 4H | Protons adjacent to the nitrogen atom are less deshielded than H-2/H-6. |
| H-1' | ~ 2.40 | Triplet (t) | 2H | Methylene group of the butyl chain directly attached to the nitrogen. |
| H-2' | ~ 1.45 | Sextet | 2H | Methylene group of the butyl chain. |
| H-3' | ~ 1.30 | Sextet | 2H | Methylene group of the butyl chain. |
| H-4' | ~ 0.90 | Triplet (t) | 3H | Terminal methyl group of the butyl chain, most shielded protons. |
Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-6 | ~ 67.5 | Carbons adjacent to the highly electronegative oxygen atom are significantly deshielded. |
| C-3, C-5 | ~ 54.0 | Carbons adjacent to the nitrogen atom. |
| C-1' | ~ 59.0 | Carbon of the butyl chain directly attached to the nitrogen. |
| C-2' | ~ 29.5 | Carbon of the butyl chain. |
| C-3' | ~ 20.5 | Carbon of the butyl chain. |
| C-4' | ~ 14.0 | Terminal methyl carbon of the butyl chain, most shielded carbon. |
The rationale for these predictions is grounded in a comprehensive study by Katritzky et al. on the ¹H and ¹³C NMR spectra of a wide range of N-substituted morpholines.[2] Their work systematically demonstrates the influence of the N-substituent on the chemical shifts of the morpholine ring protons and carbons.
Experimental Protocol for the Synthesis and NMR Analysis of N-Butylmorpholine
To obtain definitive experimental data, N-butylmorpholine can be synthesized and subsequently analyzed by NMR spectroscopy.
Synthesis of N-Butylmorpholine via N-Alkylation
A standard and effective method for the synthesis of N-butylmorpholine is the N-alkylation of morpholine with a suitable butyl halide, such as 1-bromobutane.
Materials:
-
Morpholine
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of morpholine (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted morpholine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-butylmorpholine.
-
The product can be further purified by distillation if necessary.
This synthetic approach is a well-established method for the N-alkylation of secondary amines.[3]
Protocol for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified N-butylmorpholine into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans for adequate signal-to-noise.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the molecular structure of N-butylmorpholine and the experimental workflow for its synthesis and characterization.
Caption: Molecular structure of N-butylmorpholine.
Caption: Experimental workflow for the synthesis and NMR analysis of N-butylmorpholine.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shifts of N-butylmorpholine, grounded in the fundamental principles of NMR spectroscopy. By understanding the influence of the molecular structure on the spectral data, researchers can confidently identify and characterize this important compound. The provided experimental protocols for synthesis and analysis offer a practical framework for obtaining high-quality, reproducible data. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating the accurate and efficient structural elucidation of morpholine-containing molecules.
References
An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of 4-Butylmorpholine
Abstract
This technical guide provides a comprehensive analysis of 4-Butylmorpholine (C₈H₁₇NO) using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrational characteristics of this compound, offering a predictive interpretation of its infrared spectrum. We will explore the theoretical basis for its spectral features, grounded in the principles of vibrational spectroscopy and supported by comparative data from related morpholine derivatives. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring high-quality FT-IR data, ensuring analytical integrity and reproducibility.
Introduction: The Analytical Significance of this compound
This compound, also known as N-Butylmorpholine, is a tertiary amine featuring a morpholine ring N-substituted with a butyl group. Its unique combination of a heterocyclic ether and an aliphatic tertiary amine moiety makes it a valuable building block in organic synthesis and a key intermediate in the pharmaceutical and agrochemical industries. The precise and unambiguous characterization of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1] For a molecule like this compound, FT-IR serves as an indispensable tool for confirming its identity, assessing purity, and elucidating its structural features. This guide will systematically deconstruct the expected FT-IR spectrum of this compound, correlating specific absorption bands to the vibrations of its constituent parts.
Molecular Structure and Predicted Vibrational Modes
The FT-IR spectrum of a molecule is determined by the vibrations of its chemical bonds. To interpret the spectrum of this compound, we must first consider its structural components:
-
The Morpholine Ring: A six-membered heterocycle containing a secondary amine (in its parent form) and an ether linkage. In this compound, the nitrogen is tertiary.
-
The Tertiary Amine Group: The nitrogen atom is bonded to two carbons within the morpholine ring and one carbon of the butyl group. A key characteristic of tertiary amines is the absence of N-H bonds, which simplifies the 3300-3500 cm⁻¹ region of the spectrum.[2]
-
The Butyl Group: A four-carbon aliphatic chain (-C₄H₉) providing numerous C-H bonds in CH₂ (methylene) and CH₃ (methyl) groups.
-
The C-O-C Ether Linkage: The ether group within the morpholine ring has characteristic stretching vibrations.
Based on this structure, we can anticipate a series of specific vibrational modes that will give rise to distinct absorption bands in the FT-IR spectrum.
Interpreting the FT-IR Spectrum of this compound: A Predictive Analysis
The C-H Stretching Region (3000-2800 cm⁻¹)
This region is dominated by the stretching vibrations of the numerous C-H bonds in the butyl group and the morpholine ring.
-
Asymmetric and Symmetric CH₃ Stretching: The terminal methyl group of the butyl chain will exhibit characteristic asymmetric and symmetric stretching vibrations, typically appearing near 2960 cm⁻¹ and 2870 cm⁻¹ , respectively.
-
Asymmetric and Symmetric CH₂ Stretching: The methylene groups in both the butyl chain and the morpholine ring will produce strong absorptions. These are expected to be the most intense peaks in this region, appearing around 2935 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).[5] Studies on morpholine itself show C-H stretching vibrations from the ring's methylene groups in the 3100-2850 cm⁻¹ range.[6]
The Fingerprint Region (1500-650 cm⁻¹)
This region contains a wealth of information from bending, stretching, and coupled vibrations, making it unique for each molecule.
-
CH₂ and CH₃ Bending Vibrations (ca. 1470-1365 cm⁻¹):
-
CH₂ Scissoring: A characteristic absorption for methylene groups is expected around 1465 cm⁻¹ .
-
CH₃ Bending: The methyl group will show asymmetric and symmetric bending (umbrella mode) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.
-
-
C-N Stretching Vibrations (ca. 1250-1020 cm⁻¹):
-
The stretching of the C-N bonds is a key feature for aliphatic tertiary amines.[2] For this compound, multiple C-N stretching modes are expected due to the three carbon atoms attached to the nitrogen. These absorptions are typically of medium to weak intensity and can be found in the 1250-1020 cm⁻¹ range.
-
-
C-O-C Stretching Vibrations (ca. 1150-1050 cm⁻¹):
-
The ether linkage within the morpholine ring is expected to produce a strong, characteristic C-O-C asymmetric stretching band. Based on data from morpholine and its derivatives, this is one of the most prominent peaks in the spectrum, anticipated around 1115-1125 cm⁻¹ .[4][7] A corresponding symmetric stretch may appear at a lower frequency.
-
-
CH₂ Rocking and Wagging Vibrations (ca. 1350-720 cm⁻¹):
-
Complex vibrations from the rocking, wagging, and twisting of the methylene groups in the ring and butyl chain will contribute to the complexity of the fingerprint region.[8]
-
Summary of Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric CH₃ Stretch | Butyl Group (-CH₃) | ~2960 | Strong |
| Asymmetric CH₂ Stretch | Butyl & Morpholine (-CH₂-) | ~2935 | Strong |
| Symmetric CH₃ Stretch | Butyl Group (-CH₃) | ~2870 | Medium |
| Symmetric CH₂ Stretch | Butyl & Morpholine (-CH₂-) | ~2850 | Strong |
| CH₂ Scissoring | Butyl & Morpholine (-CH₂-) | ~1465 | Medium |
| CH₃ Bending | Butyl Group (-CH₃) | ~1450 & ~1375 | Medium |
| C-O-C Asymmetric Stretch | Ether (Morpholine Ring) | ~1120 | Very Strong |
| C-N Stretch | Tertiary Amine | 1250 - 1020 | Medium to Weak |
| CH₂ Rocking/Wagging | Butyl & Morpholine (-CH₂-) | 1350 - 720 | Complex/Variable |
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
To ensure the acquisition of a reliable and reproducible FT-IR spectrum of this compound, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is ideal for liquid samples, requiring minimal sample preparation and providing excellent data quality.
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).
-
Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
-
Sample: this compound (liquid).
-
Solvent: Isopropanol or ethanol for cleaning.
-
Wipes: Lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal stability. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection (Self-Validation Step 1):
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol, followed by a dry wipe.
-
Collect a background spectrum. This spectrum of the clean, empty crystal will be automatically subtracted from the sample spectrum, removing any signals from the instrument and atmosphere. A flat baseline at 100% transmittance after collection validates a clean crystal and a stable environment.
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis (Self-Validation Step 2):
-
The resulting spectrum should be displayed in absorbance or % transmittance.
-
Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Use the peak-picking function of the software to identify the precise wavenumbers of the absorption maxima.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and lint-free wipes until no residue of the sample remains. Run a clean-check scan to verify that the crystal is free of contaminants before the next measurement.
-
Visualization of the FT-IR Workflow
The logical flow of the experimental protocol can be visualized as follows:
Caption: Workflow for FT-IR analysis of this compound using an ATR accessory.
Conclusion
The FT-IR spectrum of this compound is characterized by a set of distinct absorption bands that serve as a reliable fingerprint for its molecular structure. The key identifying features include the strong and complex C-H stretching bands between 3000-2850 cm⁻¹, the complete absence of N-H stretching bands above 3100 cm⁻¹, and a highly characteristic, strong C-O-C stretching absorption around 1120 cm⁻¹. The fingerprint region further provides a unique pattern of C-N stretching and various CH₂/CH₃ bending vibrations. By following the robust experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality FT-IR spectra for the unequivocal identification and characterization of this compound.
References
- 1. Vibrational Spectroscopy: Recent Developments to Revolutionize Forensic Science | National Institute of Justice [nij.ojp.gov]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
A Comprehensive Technical Guide to the Solubility and Stability of 4-Butylmorpholine for Laboratory Applications
This guide provides an in-depth analysis of the solubility and stability of 4-Butylmorpholine, a versatile heterocyclic amine, in common laboratory solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the effective handling, storage, and application of this compound.
Introduction to this compound: A Molecule of Growing Importance
This compound (CAS No. 1005-67-0) is a tertiary amine featuring a morpholine ring N-substituted with a butyl group.[1][2] Its molecular formula is C₈H₁₇NO, and it has a molecular weight of 143.23 g/mol .[2][3] This compound typically presents as a liquid and finds utility as a catalyst, solvent, and synthetic intermediate in various chemical processes, including the production of pharmaceuticals and agrochemicals.[4][5] The presence of the butyl group is noted to enhance its solubility and reactivity, making its behavior in different solvent systems a critical parameter for its application.[4]
This guide will elucidate the principles governing the solubility of this compound across a spectrum of common laboratory solvents and delve into its chemical stability, offering insights into its degradation pathways and incompatibilities. Understanding these properties is paramount for optimizing reaction conditions, ensuring the integrity of stock solutions, and maintaining a safe laboratory environment.
Solubility Profile of this compound
The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[6] this compound possesses both a polar morpholine ring, containing electronegative oxygen and nitrogen atoms, and a nonpolar n-butyl group. This amphiphilic nature suggests a broad solubility profile.
Qualitative Solubility Analysis
Based on the structure of this compound and the known solubility of analogous compounds like 4-ethylmorpholine and 4-methylmorpholine, a qualitative assessment of its solubility can be made.[7][8] The polar morpholine moiety allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules. The nonpolar butyl chain facilitates interaction with nonpolar solvents through van der Waals forces. Consequently, this compound is expected to be soluble in a wide array of common laboratory solvents.
Quantitative Solubility Data
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility of this compound | Rationale |
| Water | High (80.1) | Soluble / Miscible | The polar morpholine ring can form hydrogen bonds with water molecules.[8] |
| Methanol | High (32.7) | Miscible | A polar protic solvent that can engage in hydrogen bonding.[7][8] |
| Ethanol | High (24.5) | Miscible | Similar to methanol, it is a polar protic solvent.[7][8] |
| Acetone | Medium (20.7) | Miscible | A polar aprotic solvent capable of strong dipole-dipole interactions.[7] |
| Dichloromethane | Medium (9.1) | Miscible | A moderately polar solvent that can interact with both polar and nonpolar moieties. |
| Ethyl Acetate | Medium (6.0) | Miscible | A moderately polar aprotic solvent. |
| Toluene | Low (2.4) | Soluble / Miscible | The nonpolar butyl group promotes solubility in aromatic hydrocarbon solvents. |
| Hexane | Low (1.9) | Soluble | A nonpolar aliphatic solvent where van der Waals interactions with the butyl chain are significant. |
| Dimethyl Sulfoxide (DMSO) | High (46.7) | Miscible | A highly polar aprotic solvent. |
| Dimethylformamide (DMF) | High (36.7) | Miscible | A highly polar aprotic solvent. |
Disclaimer: The data in this table are estimations and should be confirmed experimentally for critical applications.
Chemical Stability of this compound
The stability of this compound is a critical consideration for its storage and use in chemical reactions. As a tertiary amine, it exhibits certain characteristic stability and reactivity patterns.
Thermal Stability
Tertiary amines, such as this compound, are generally more thermally stable than their primary and secondary amine counterparts.[9] This is because they lack the N-H bond that is often involved in initial thermal degradation pathways. However, at elevated temperatures, degradation can still occur. For morpholine itself, decomposition has been observed at high temperatures and pressures, particularly in the absence of oxygen.[10] It is advisable to store this compound in a cool, dry place and to be mindful of potential degradation when used in high-temperature reactions.
Oxidative and Photochemical Stability
Like other amines, this compound is susceptible to oxidation.[11] The nitrogen atom's lone pair of electrons can be a target for oxidizing agents. Atmospheric oxygen can contribute to slow degradation over time, a process that can be accelerated by exposure to light (photo-oxidation).[12] To mitigate oxidative and photochemical degradation, it is recommended to store this compound in amber or opaque containers, under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is crucial.
pH Stability and Reactivity with Acids
As a tertiary amine, this compound is a weak base. It will react exothermically with acids to form the corresponding morpholinium salt. This reaction is a key aspect of its chemical reactivity and should be considered when designing experimental conditions. The protonated form of this compound will have significantly different solubility characteristics, typically being more soluble in aqueous solutions and less soluble in nonpolar organic solvents.
Incompatibilities
To ensure laboratory safety and the integrity of experiments, it is crucial to be aware of the incompatibilities of this compound. Based on the general reactivity of amines, it should be considered incompatible with:
-
Strong oxidizing agents: Can lead to vigorous and potentially hazardous reactions.[13]
-
Acids and acid halides: Exothermic neutralization reactions will occur.[13]
-
Anhydrides and isocyanates: Can undergo addition reactions.[13]
Experimental Protocols
To provide a framework for the practical evaluation of this compound's properties, the following sections outline standard laboratory procedures for determining solubility and assessing chemical stability.
Protocol for Determining Qualitative Solubility
This protocol provides a straightforward method for assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Small test tubes with stoppers
-
Pipettes
-
Vortex mixer
Procedure:
-
Add 1 mL of the chosen solvent to a clean, dry test tube.
-
Add a small, measured amount of this compound (e.g., 50 µL) to the solvent.
-
Stopper the test tube and vortex for 30 seconds.
-
Visually inspect the solution for any signs of insolubility, such as cloudiness, precipitation, or the formation of a separate layer.
-
If the solution is clear and homogenous, the compound is considered soluble at that concentration.
-
If the compound is not fully dissolved, the mixture can be gently warmed to assess the effect of temperature on solubility.
-
Record the observations for each solvent.
Protocol for Assessing Chemical Stability (Forced Degradation Study)
A forced degradation study can provide valuable insights into the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Suitable solvent for preparing a stock solution (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a sample of neat this compound or a solid-state formulation in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose a solution of this compound to controlled UV and visible light in a photostability chamber.
-
Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products, and a decrease in the peak area of the parent compound can be used to quantify the extent of degradation.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate important relationships and workflows.
References
- 1. 4-Butyl-morpholine | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [myskinrecipes.com]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morpholine - Wikipedia [en.wikipedia.org]
- 11. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. nilu.com [nilu.com]
- 13. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 4-Butylmorpholine as a Non-Nucleophilic Base in Modern Organic Synthesis
Introduction: Unveiling the Potential of 4-Butylmorpholine
In the vast toolkit of organic bases, this compound emerges as a reagent of significant utility, particularly when a reaction requires a base that is moderately strong, sterically hindered, and non-nucleophilic. As a tertiary amine, its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which can act as a proton acceptor. The presence of a butyl group provides steric bulk around the nitrogen, diminishing its ability to act as a nucleophile, a crucial attribute for preventing unwanted side reactions in sensitive synthetic transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Basicity Profile
Understanding the physical and chemical properties of this compound is paramount to its effective application.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇NO | --INVALID-LINK-- |
| Molar Mass | 143.23 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | General Knowledge |
| Boiling Point | 78 °C at 22 mmHg | --INVALID-LINK-- |
| Density | 0.907 g/mL at 25 °C | --INVALID-LINK-- |
| pKa of Conjugate Acid | ~7.4 - 8.5 | Estimated based on analogs |
Application Note I: Dehydrohalogenation Reactions for Alkene Synthesis
Causality of Experimental Choice: The dehydrohalogenation of alkyl halides to form alkenes is a fundamental transformation in organic synthesis. The choice of base is critical in directing the regioselectivity (Zaitsev vs. Hofmann elimination) and minimizing competing substitution reactions (SN2). This compound, as a sterically hindered, non-nucleophilic base, is an excellent choice for promoting elimination over substitution, particularly with secondary and sterically accessible primary alkyl halides. Its moderate basicity is sufficient to abstract a proton from a carbon adjacent to the halogen, initiating the E2 elimination pathway. The steric hindrance provided by the butyl group disfavors the SN2 pathway, where the base would act as a nucleophile and attack the carbon bearing the halogen.
Reaction Mechanism: E2 Elimination
The reaction proceeds via a concerted E2 (elimination, bimolecular) mechanism. The this compound abstracts a proton from the β-carbon, while simultaneously, the C-X bond breaks, and a new π-bond is formed between the α and β carbons.
E2 Elimination Pathway
Protocol: Dehydrobromination of 2-Bromooctane
This protocol describes the synthesis of a mixture of octenes from 2-bromooctane using this compound as the base.
Materials:
-
2-Bromooctane
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromooctane (5.0 g, 25.9 mmol) and anhydrous DMF (50 mL).
-
Addition of Base: To the stirred solution, add this compound (5.56 g, 38.8 mmol, 1.5 equivalents).
-
Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Extraction: Shake the funnel and separate the layers. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of octene isomers, can be purified by fractional distillation if desired.
Application Note II: Knoevenagel Condensation
Causality of Experimental Choice: The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a base.[3][4][5] The role of the base is to deprotonate the active methylene compound to generate a nucleophilic carbanion (enolate). This compound, with its moderate basicity, is an effective catalyst for this transformation, as it is strong enough to deprotonate common active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) but mild enough to avoid self-condensation of the aldehyde reactant.[3]
Reaction Mechanism: Knoevenagel Condensation
The mechanism involves the initial deprotonation of the active methylene compound by this compound. The resulting carbanion then attacks the carbonyl carbon of the aldehyde. The intermediate alkoxide is protonated, and subsequent dehydration yields the final α,β-unsaturated product.
Knoevenagel Condensation Mechanism
Protocol: Synthesis of 2-Cyano-3-phenylacrylic acid ethyl ester
This protocol details the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate using this compound as a catalyst.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
This compound
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (2.0 g, 18.8 mmol) and ethyl cyanoacetate (2.13 g, 18.8 mmol).
-
Catalyst Addition: Add this compound (0.27 g, 1.88 mmol, 0.1 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often exothermic, and an ice bath can be used to maintain the temperature below 30 °C. The product may precipitate out of the solution.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: If no precipitate forms or for further purification, pour the reaction mixture into cold water with vigorous stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause skin and eye irritation.[6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a valuable non-nucleophilic base for a range of organic transformations. Its moderate basicity and significant steric hindrance make it a strategic choice for promoting elimination reactions and for catalyzing condensation reactions where side reactions are a concern. The protocols provided herein serve as a starting point for the application of this versatile reagent in the modern synthetic laboratory. As with any chemical process, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.
References
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylmorpholine [chembk.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Butylmorpholine as a Catalyst in Polyurethane Foam Production
Prepared by: Gemini, Senior Application Scientist
Introduction: The Crucial Role of Amine Catalysts in Polyurethane Foam Synthesis
Polyurethane (PU) foams are a cornerstone of the modern materials industry, with applications spanning from insulation and construction to automotive interiors and comfort cushioning. The versatility of PU foams stems from the precise control achievable over their cellular structure and final physical properties. This control is largely dictated by the kinetics of two simultaneous polymerization reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[1] Tertiary amine catalysts are instrumental in modulating the rates of these reactions, thereby influencing the foam's rise profile, cure time, and ultimate performance characteristics.[2]
4-Butylmorpholine, a tertiary amine, presents itself as a compelling catalytic candidate. Its molecular structure, featuring a morpholine ring, suggests a moderate catalytic activity, while the butyl group can influence its miscibility in the polyol matrix and potentially its volatility. This application note provides a comprehensive technical guide for researchers and industry professionals on the utilization of this compound as a catalyst in the production of polyurethane foams. We will delve into its proposed catalytic mechanism, provide detailed experimental protocols for foam synthesis and characterization, and discuss the anticipated effects on foam properties.
Catalytic Mechanism and Structure-Activity Relationship of N-Alkylmorpholines
The catalytic activity of tertiary amines in polyurethane formation is attributed to the nucleophilic nature of the nitrogen atom.[3] The lone pair of electrons on the nitrogen interacts with the electrophilic carbon of the isocyanate group, forming an activated complex. This complex is more susceptible to attack by the hydroxyl groups of the polyol (gelling) or water (blowing).[4]
A computational study on morpholine and 4-methylmorpholine in urethane formation reveals that N-alkylation significantly enhances catalytic efficacy.[5] 4-methylmorpholine was found to be a more potent catalyst than its non-methylated counterpart.[5] This suggests that the electron-donating nature of the alkyl group increases the basicity and nucleophilicity of the nitrogen atom, thereby accelerating the reaction. By extension, this compound is expected to exhibit a similar, if not slightly modulated, catalytic enhancement due to the inductive effect of the butyl group.
The general catalytic cycle can be visualized as a multi-step process, as depicted in the diagram below. The catalyst first forms a complex with the active hydrogen compound (polyol or water), facilitating the subsequent reaction with the isocyanate.
Caption: Catalytic cycle of this compound in gelling and blowing reactions.
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of polyurethane foams using this compound as a catalyst. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Preparation of a Flexible Polyurethane Foam
This protocol outlines the preparation of a flexible polyurethane foam. The formulation provided is a starting point and can be adjusted to achieve desired properties.
Materials:
-
Polyether Polyol (e.g., 3000 g/mol molecular weight, functionality of 3)
-
Toluene Diisocyanate (TDI) (80/20 isomer blend)
-
Deionized Water
-
Silicone Surfactant
-
This compound (Catalyst)
-
Stannous Octoate (Co-catalyst, optional for enhanced gelling)
-
Disposable paper or plastic cups (500 mL)
-
Mechanical stirrer with a high-shear mixing blade
-
Digital scale (accurate to 0.01 g)
-
Timer
Formulation:
| Component | Parts by Weight (pbw) |
| Polyether Polyol | 100 |
| Deionized Water | 4.0 |
| Silicone Surfactant | 1.0 |
| This compound | 0.5 - 1.5 (variable) |
| Stannous Octoate | 0.2 (optional) |
| Toluene Diisocyanate (TDI) | To an NCO index of 105 |
Procedure:
-
Premix Preparation: In a disposable cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and this compound.
-
Mixing: Mix the components thoroughly for 60 seconds at 2000 rpm using the mechanical stirrer until a homogenous mixture is obtained.
-
Isocyanate Addition: Add the pre-weighed amount of TDI to the premix.
-
Final Mixing: Immediately mix the entire formulation at high speed (3000-5000 rpm) for 5-10 seconds.
-
Pouring and Curing: Quickly pour the reacting mixture into a mold or on a substrate and allow it to rise and cure at ambient temperature.
-
Cure Monitoring: Record the cream time (start of rise), gel time (string formation), and tack-free time (surface is no longer sticky).
-
Post-Curing: Allow the foam to cure for at least 24 hours at room temperature before characterization.
Caption: Workflow for polyurethane foam synthesis.
Protocol 2: Characterization of Polyurethane Foam Properties
1. Density Measurement:
-
Cut a specimen of known dimensions from the core of the foam.
-
Measure the weight of the specimen.
-
Calculate the density using the formula: Density = Mass / Volume.
-
This can be performed according to ASTM D1622.[6]
2. Cell Structure Analysis (Scanning Electron Microscopy - SEM):
-
Cut a small, representative sample from the foam core.
-
Mount the sample on an SEM stub with conductive tape.
-
Sputter-coat the sample with a conductive material (e.g., gold-palladium).
-
Image the cellular structure under the SEM to observe cell size, shape, and openness.
3. Mechanical Properties (Compression Testing):
-
Prepare cylindrical or cubical specimens according to standard dimensions.
-
Perform compression tests using a universal testing machine following ASTM D3574.[7]
-
Determine properties such as compressive strength and modulus.
4. Chemical Characterization (Fourier-Transform Infrared Spectroscopy - FTIR):
-
Obtain a thin slice of the foam or use an ATR-FTIR accessory.
-
Record the FTIR spectrum to confirm the formation of urethane and urea linkages and to check for unreacted isocyanate groups (peak around 2270 cm⁻¹).[8]
Anticipated Results and Discussion
The use of this compound as a catalyst is expected to provide a balanced catalytic activity, influencing both the gelling and blowing reactions. The concentration of this compound will be a critical parameter to optimize.
-
Low Concentrations (e.g., 0.5 pbw): May result in a slower reaction profile, potentially leading to a coarser cell structure and a higher density foam.
-
Moderate Concentrations (e.g., 1.0 pbw): Expected to provide a good balance between the gelling and blowing reactions, resulting in a uniform cell structure and stable foam rise.
-
High Concentrations (e.g., 1.5 pbw): May lead to a very fast reaction, potentially causing premature gelling, which can restrict foam expansion and lead to a dense foam with a closed-cell structure.
Data Presentation:
The following table provides a template for recording and comparing the results from different concentrations of this compound.
| Catalyst Concentration (pbw) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) | Compressive Strength (kPa) |
| 0.5 | |||||
| 1.0 | |||||
| 1.5 |
Conclusion
This compound shows promise as a tertiary amine catalyst for the production of polyurethane foams. Its efficacy is rooted in the established structure-activity relationships of N-alkylmorpholines, where the alkyl substitution enhances the catalytic activity of the morpholine ring.[5] By carefully controlling its concentration in the formulation, researchers and manufacturers can modulate the reaction kinetics to achieve desired foam properties. The protocols outlined in this application note provide a robust starting point for the systematic evaluation of this compound and the development of novel polyurethane foam formulations. Further investigation into its performance in different polyol systems and in combination with various co-catalysts will undoubtedly expand its application potential in the diverse field of polyurethane materials.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study | Publicación [silice.csic.es]
- 6. atamankimya.com [atamankimya.com]
- 7. mdpi.com [mdpi.com]
- 8. High Quality PU Catalyst N-Ethylmorpholine / Nem CAS 100-74-3 [gvchem.com]
Application Notes & Protocols: The Role of 4-Butylmorpholine in Active Pharmaceutical Ingredient (API) Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Butylmorpholine (CAS No. 1005-67-0) is a versatile tertiary amine that serves multiple functions in the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates.[1] Its unique combination of basicity, solubility characteristics conferred by the butyl group, and steric hindrance makes it a valuable tool for researchers and process chemists. This document provides a comprehensive guide to its applications, detailing its roles as a catalyst, reagent, and solvent. Included are field-proven insights, detailed experimental protocols, safety guidelines, and a discussion of its mechanistic functions to empower drug development professionals in leveraging this compound for efficient and selective chemical transformations.
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is crucial for its effective and safe use in a laboratory or manufacturing setting. The n-butyl group enhances its solubility in organic solvents compared to less substituted morpholines.[1]
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 1005-67-0 | [2] |
| Molecular Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [2] |
| Appearance | Colorless to water-white liquid | [3] |
| Odor | Ammonia-like | [3] |
| Boiling Point | Approx. 184-186 °C | |
| Density | Approx. 0.89 g/cm³ | |
| Solubility | Soluble in many organic solvents; insoluble in water. | [1][3] |
Safe Handling and Storage: this compound is a flammable liquid and is harmful if swallowed or in contact with skin.[2] It causes skin and eye irritation.[2]
-
Handling: Always handle in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] All metal equipment should be grounded to prevent static discharge, which can be an ignition source.[4] Use only non-sparking tools.[4]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[4] Keep containers tightly closed and away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4]
Core Applications in API Synthesis
The utility of this compound in API synthesis stems from its function as a tertiary amine, which allows it to act primarily as a non-nucleophilic base and catalyst.
Tertiary Amine Base and Catalyst
In many multi-step syntheses, catalytic processes are essential for providing cleaner, faster, and more selective reactions.[5] Tertiary amines like this compound are widely used as organic bases to facilitate a variety of critical transformations.
-
Mechanism of Action: As a base, this compound can neutralize acidic byproducts generated during a reaction, such as HCl or HBr, driving the equilibrium towards the product side. Its primary catalytic role, particularly in acylation and silylation reactions, involves the activation of the electrophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic center (e.g., the carbonyl carbon of an acyl halide), forming a highly reactive intermediate (e.g., an acylammonium salt). This intermediate is then more susceptible to attack by a nucleophile (like an alcohol or another amine). The catalyst is regenerated upon completion of the reaction.
-
Key Applications:
-
Acylations and Esterifications: Facilitates the reaction of alcohols and amines with acyl chlorides or anhydrides.
-
Alkylations and Condensations: Serves as an acid scavenger in reactions where alkyl halides are used to alkylate a substrate.
-
Peptide Synthesis: While its close analog, 4-methylmorpholine (NMM), is more commonly cited, the principle remains the same.[6] N-alkylmorpholines are used as bases in peptide coupling reactions to maintain the necessary pH and facilitate the formation of amide bonds while minimizing racemization.[6]
-
Polymerization Reactions: In fields like polyurethane synthesis, tertiary amines are crucial catalysts.[7] Computational studies on the related 4-methylmorpholine show it to be a more effective catalyst for urethane formation than unsubstituted morpholine, highlighting the positive effect of N-alkylation on catalytic activity.[8][9]
-
dot digraph "Catalytic_Cycle_Acylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } Caption: Catalytic cycle of this compound in acylation.
Reagent and Synthetic Building Block
Although less common than its catalytic use, the morpholine moiety is a prevalent heterocycle in pharmaceuticals, known to enhance properties like solubility and metabolic stability.[10][11] In principle, this compound could be used as a starting material where the butyl-substituted morpholine ring is a desired part of the final API structure. The synthesis would involve reactions that modify other parts of the molecule while keeping the this compound core intact.
Reaction Solvent
With its liquid state at room temperature and ability to dissolve a range of organic compounds, this compound can also function as a solvent.[1] Its basic nature makes it particularly suitable for reactions that require a basic medium to proceed or to prevent the degradation of sensitive substrates.
Experimental Protocols
The following protocols are generalized procedures intended for adaptation by qualified chemists. All operations must be performed in a chemical fume hood with appropriate PPE.
Protocol 1: General Procedure for Acylation of an Alcohol Catalyzed by this compound
This protocol describes the esterification of a primary alcohol with an acyl chloride, where this compound acts as both a catalyst and an HCl scavenger.
Materials:
-
Primary Alcohol (Substrate, 1.0 eq)
-
Acyl Chloride (Reagent, 1.1 eq)
-
This compound (Base/Catalyst, 1.2 eq)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
1M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.
-
Addition of Base: Add this compound (1.2 eq) to the solution and stir. If the alcohol is a solid, ensure it is fully dissolved. Cool the mixture to 0 °C using an ice-water bath.
-
Causality Note: Cooling the reaction mixture minimizes potential side reactions and controls the exotherm upon addition of the reactive acyl chloride.
-
-
Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate (morpholinium hydrochloride) may form.
-
Causality Note: Dropwise addition prevents a rapid temperature increase and ensures a controlled reaction rate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess this compound)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine (to remove bulk water)
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];
} } Caption: General workflow for a this compound mediated reaction.
Application Showcase: Synthesis of Piribedil Intermediate
Piribedil is a dopamine agonist used in the treatment of Parkinson's disease. Its synthesis involves the N-alkylation of a piperazine derivative with a pyrimidine derivative.[12][13][14] While patents may not specify this compound, its role as a non-nucleophilic organic base makes it an ideal candidate for scavenging the acid byproduct in such N-alkylation reactions.
In a key step for synthesizing Piribedil, 1-(3,4-methylenedioxybenzyl)piperazine is reacted with 2-chloropyrimidine.[13] This reaction releases one equivalent of HCl.
Reaction Scheme: 1-(3,4-methylenedioxybenzyl)piperazine + 2-chloropyrimidine --[this compound]--> Piribedil + [4-Butylmorpholinium]Cl⁻
Here, this compound would act as the base to neutralize the generated HCl, preventing the protonation of the starting piperazine (which would render it unreactive) and driving the reaction to completion. The choice of a tertiary amine like this compound is critical to avoid side reactions, as a primary or secondary amine could compete as a nucleophile.
Conclusion
This compound is a valuable and versatile compound in the API synthesis toolkit. Its function as a non-nucleophilic organic base and catalyst is paramount in a wide array of chemical transformations, including acylations, alkylations, and condensation reactions. The presence of the butyl group favorably modifies its solubility and steric profile. By understanding its properties and mechanisms of action, and by adhering to strict safety protocols, researchers and drug development professionals can effectively utilize this compound to optimize synthetic routes, improve yields, and facilitate the efficient production of complex pharmaceutical molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. oatext.com [oatext.com]
- 6. tuodaindus.com [tuodaindus.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. CN106432212A - Synthetic method of piribedil - Google Patents [patents.google.com]
- 13. CN101830891A - Synthesizing method of piribedil - Google Patents [patents.google.com]
- 14. CN101735201A - Preparation method of piribedil - Google Patents [patents.google.com]
4-Butylmorpholine as a corrosion inhibitor for mild steel
An Application Guide to 4-Butylmorpholine as a Corrosion Inhibitor for Mild Steel
Introduction: The Challenge of Mild Steel Corrosion
Mild steel, an alloy of iron and carbon, is a cornerstone of global infrastructure and manufacturing due to its excellent mechanical properties and low cost.[1] However, its susceptibility to corrosion when exposed to aggressive environments—such as acidic solutions used in industrial cleaning, oil and gas pipelines, and marine settings—presents a significant economic and safety challenge.[1][2] Corrosion leads to material degradation, compromising structural integrity and necessitating costly maintenance and replacement.[1]
One of the most practical and effective methods to combat corrosion is the application of corrosion inhibitors.[2] Organic inhibitors, in particular, have garnered significant attention for their ability to form a protective barrier on the metal surface, effectively isolating it from the corrosive medium.[1][3][4] These molecules typically contain heteroatoms like nitrogen, oxygen, sulfur, and phosphorus, as well as multiple bonds, which act as active centers for adsorption onto the metal surface.[2][3][5]
This guide focuses on this compound, a heterocyclic organic compound, and its application as a corrosion inhibitor for mild steel. We will explore its mechanism of action, provide detailed protocols for its evaluation, and present a framework for data interpretation, offering researchers and scientists a comprehensive resource for their work.
This compound: A Profile of an Effective Inhibitor
This compound belongs to the morpholine family of compounds, which are known for their corrosion inhibition properties.[6][7] Its molecular structure consists of a morpholine ring, containing both a nitrogen and an oxygen atom, and a butyl group attached to the nitrogen.
Key Structural Features for Corrosion Inhibition:
-
Nitrogen and Oxygen Heteroatoms: These atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the mild steel surface, leading to the formation of strong coordinate bonds (chemisorption).[2][6]
-
Butyl Group (-C₄H₉): This alkyl group increases the electron density on the nitrogen atom, enhancing its ability to donate electrons. Furthermore, its size contributes to greater surface coverage, creating a more effective physical barrier against corrosive species.
-
Molecular Area: The overall size of the molecule allows it to displace water molecules and other corrosive ions from the steel surface, further preventing corrosive attacks.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound protects mild steel is through adsorption onto the metal surface, forming a protective film that acts as a barrier to both anodic and cathodic reactions of the corrosion process.[8] This adsorption is a complex process that can involve both physical and chemical interactions.
-
Initial Physisorption: In an acidic medium, the nitrogen atom of the morpholine ring can become protonated. The mild steel surface, in turn, is typically negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid. This leads to an initial electrostatic attraction between the positively charged inhibitor molecule and the negatively charged metal surface, a process known as physisorption.[9]
-
Chemisorption: The core of the inhibition action lies in chemisorption. The lone pair electrons of the unprotonated nitrogen and oxygen atoms in the this compound molecule are donated to the vacant d-orbitals of the iron atoms on the steel surface. This forms a stable, coordinate-type bond, anchoring the inhibitor molecule firmly to the surface.[2][6]
-
Protective Barrier Formation: The adsorbed molecules, oriented on the surface, create a dense, hydrophobic film. This film acts as a physical barrier, blocking active corrosion sites and preventing the diffusion of corrosive species (like H⁺ and Cl⁻ ions) to the metal surface.[4][10]
References
- 1. jssm.umt.edu.my [jssm.umt.edu.my]
- 2. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review | MDPI [mdpi.com]
- 3. irjet.net [irjet.net]
- 4. Review: Eco-Friendly Corrosion Inhibitors on Mild Steel in Acidic Medium | PDF [slideshare.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of 4-Butylmorpholine Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 4-butylmorpholine and its derivatives, compounds of significant interest in medicinal and materials chemistry.[1][2] Morpholine-containing scaffolds are prevalent in FDA-approved drugs, valued for their favorable pharmacokinetic properties.[1] This guide details two primary, robust synthetic strategies: direct N-alkylation and reductive amination. Each protocol is presented with step-by-step instructions, mechanistic insights, and data-driven optimization advice. The content is designed for researchers, scientists, and drug development professionals, aiming to provide both practical instructions and a deeper understanding of the underlying chemical principles.
Introduction and Strategic Overview
This compound and its analogues are key building blocks in organic synthesis. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve solubility and metabolic stability.[1] The N-butyl group can be further functionalized or can serve to modulate the lipophilicity and steric profile of a molecule.
The synthesis of these tertiary amines is primarily achieved through two convergent and highly reliable strategies:
-
Direct N-Alkylation: This is a classic and straightforward approach involving the reaction of morpholine (the nucleophile) with a butyl-containing electrophile, such as an alkyl halide. This method proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
The choice between these methods depends on the availability of starting materials, desired scale, and the presence of other functional groups in the molecule.
Protocol I: Direct N-Alkylation of Morpholine
This protocol describes the synthesis of the parent this compound via the SN2 reaction between morpholine and 1-bromobutane. This method is highly efficient and scalable.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane. This concerted reaction displaces the bromide leaving group. A base is required to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the morpholine starting material and driving the reaction to completion.
Diagram: N-Alkylation Workflow
Caption: General workflow for the synthesis of this compound via N-alkylation.
Detailed Experimental Protocol
Materials:
-
Morpholine (1.0 eq.)
-
1-Bromobutane (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq.), finely powdered
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous acetonitrile.
-
Reagent Addition: Add morpholine (1.0 eq.) and potassium carbonate (1.5 eq.) to the solvent. Begin stirring to create a suspension.
-
Initiation: Slowly add 1-bromobutane (1.1 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the morpholine starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and potassium bromide salts. Wash the solids with a small amount of acetonitrile.
-
Isolation: Combine the filtrate and the washings. Remove the acetonitrile under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation. For derivatives with higher boiling points or those containing sensitive functional groups, purification by column chromatography on silica gel is recommended (eluent system typically a gradient of ethyl acetate in hexanes).
Optimization and Causality
| Parameter | Recommended Condition | Rationale & Justification |
| Solvent | Acetonitrile, DMF, or THF | Acetonitrile is a polar aprotic solvent that effectively solvates the reactants but does not interfere with the SN2 reaction. DMF can accelerate the reaction but is harder to remove. |
| Base | K₂CO₃, Na₂CO₃, or Triethylamine (Et₃N) | K₂CO₃ is an inexpensive, effective, and easily removable inorganic base. Et₃N is a soluble organic base that can be used but may complicate purification. The base is crucial to neutralize the HBr formed.[3] |
| Temperature | Reflux (82°C for MeCN) | Heating provides the necessary activation energy for the SN2 reaction, ensuring a reasonable reaction rate. Higher temperatures can lead to side products. |
| Stoichiometry | Slight excess of alkyl halide (1.1 eq.) | Using a slight excess of the electrophile helps to drive the reaction to completion and consume all of the starting amine. |
Protocol II: Reductive Amination
Reductive amination is a powerful alternative for synthesizing N-substituted morpholines, especially when creating libraries of derivatives from various aldehydes or ketones.[4][5] This protocol outlines the synthesis of this compound from morpholine and butyraldehyde.
Mechanistic Rationale
The reaction proceeds in two key stages:
-
Iminium Ion Formation: The nucleophilic morpholine attacks the carbonyl carbon of butyraldehyde. Subsequent dehydration forms a transient, electrophilic iminium ion. This step is often facilitated by mildly acidic conditions.
-
Reduction: A hydride-based reducing agent, added to the reaction, selectively reduces the iminium ion to the tertiary amine product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium ion.
Diagram: Reductive Amination Mechanism
Caption: Key steps in the reductive amination of morpholine with butyraldehyde.
Detailed Experimental Protocol
Materials:
-
Morpholine (1.0 eq.)
-
Butyraldehyde (1.0 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM.
-
Reagent Addition: Add morpholine (1.0 eq.) and butyraldehyde (1.0 eq.) to the solvent. Stir for 10-15 minutes at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium formation.
-
Reducing Agent: In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) to the stirring solution. The addition may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Optimization and Causality
| Parameter | Recommended Condition | Rationale & Justification |
| Reducing Agent | NaBH(OAc)₃ | Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations. It is mild, tolerant of slightly acidic conditions needed for iminium formation, and does not reduce the aldehyde.[6] Other agents like sodium cyanoborohydride (NaBH₃CN) are effective but highly toxic.[7] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Chlorinated solvents are typically used as they are non-protic and effectively dissolve the reactants and the iminium intermediate. |
| pH Control | Catalytic Acetic Acid | Mildly acidic conditions (pH 4-6) catalyze the dehydration step to form the iminium ion. Strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. Strong basic conditions prevent iminium formation. |
| Procedure | One-pot | The one-pot nature of this reaction, where the reducing agent is present during iminium formation, is highly efficient. It keeps the concentration of the unstable iminium ion low, minimizing side reactions. |
Purification and Characterization
Proper purification and characterization are essential to validate the synthesis.
-
Purification:
-
Distillation: Effective for volatile, thermally stable liquid amines like the parent this compound.
-
Column Chromatography: The standard method for less volatile or solid derivatives. A typical eluent is a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the solvent system to prevent the amine product from streaking on the acidic silica gel.
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure, including the successful incorporation of the butyl group and the integrity of the morpholine ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
Infrared (IR) Spectroscopy: Can confirm the absence of N-H (from morpholine) and C=O (from butyraldehyde) stretches and the presence of C-N and C-H stretches.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield (N-Alkylation) | Incomplete reaction; Ineffective base. | Ensure reagents are dry. Use a slight excess of the alkyl halide. Ensure the base is finely powdered for maximum surface area. Extend reaction time. |
| Low Yield (Red. Amination) | Ineffective reducing agent; Incorrect pH. | Use fresh NaBH(OAc)₃. Check the pH of the reaction; add a catalytic amount of acetic acid if iminium formation is slow.[6] |
| Multiple Products | Over-alkylation (for primary amines); Side reactions. | For N-alkylation, use a 1:1.1 ratio of amine to halide. For reductive amination, ensure the reducing agent is added after the aldehyde and amine have been mixed. |
| Product Streaking on TLC | Amine interacting with acidic silica gel. | Add 1% triethylamine to the TLC eluent system to neutralize acidic sites on the silica plate. |
Safety Precautions
-
Morpholine: Corrosive and flammable. Handle in a well-ventilated fume hood.
-
Alkyl Halides (e.g., 1-Bromobutane): Lachrymators and potentially toxic. Avoid inhalation and skin contact.
-
Reducing Agents (e.g., NaBH(OAc)₃): React with water to release flammable hydrogen gas. Quench reactions carefully.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
The Versatile Role of 4-Butylmorpholine in Polymer Chemistry: Application Notes and Protocols
This technical guide provides an in-depth exploration of 4-butylmorpholine's applications in polymer chemistry, designed for researchers, scientists, and professionals in drug development and materials science. With full editorial control, this document moves beyond rigid templates to deliver a comprehensive and practical understanding of this compound's utility, grounded in scientific principles and field-proven insights.
Introduction: Understanding this compound
This compound (C₈H₁₇NO) is a tertiary amine featuring a morpholine ring with a butyl group attached to the nitrogen atom. This structure imparts a unique combination of properties, making it a valuable compound in organic synthesis and, notably, in polymer chemistry. Its basic nitrogen atom with a lone pair of electrons is the primary driver of its catalytic activity, while its alkyl substituent and the morpholine ring influence its solubility and steric hindrance, which are critical factors in its performance as both a catalyst and a solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1005-67-0 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Boiling Point | 185.8 °C at 760 mmHg[1] |
| Density | 0.9068 g/cm³[1] |
| Appearance | Colorless to slightly yellow liquid |
PART 1: this compound as a Catalyst in Polyurethane Synthesis
The most prominent application of this compound in polymer chemistry is as a catalyst in the synthesis of polyurethanes.[1] Tertiary amines are widely used to accelerate the reactions between isocyanates and polyols (the "gelling" reaction) and between isocyanates and water (the "blowing" reaction in foam production).
The Catalytic Mechanism: A Tale of Two Reactions
The catalytic activity of this compound, like other tertiary amines, stems from its ability to activate the reactants. The lone pair of electrons on the nitrogen atom can interact with both the isocyanate and the hydroxyl groups, facilitating the nucleophilic attack that leads to the formation of the urethane linkage.
-
Gelling Reaction: The formation of the polymer backbone through the reaction of an isocyanate and a polyol. This compound is expected to be an effective gelling catalyst, promoting the rapid build-up of molecular weight.
-
Blowing Reaction: The reaction of an isocyanate with water to produce carbon dioxide, which acts as a blowing agent in foam applications. The balance between the gelling and blowing reactions is crucial for the final properties of the polyurethane foam.
Computational studies on similar molecules like morpholine and 4-methylmorpholine have shown that the presence of the amine catalyst significantly lowers the activation energy of the urethane formation reaction.[2] The N-butyl group in this compound is expected to influence the catalytic activity through its steric and electronic effects.
Caption: Catalytic cycle of polyurethane formation with this compound.
Experimental Protocol: Synthesis of Polyurethane Foam
This protocol provides a general procedure for the synthesis of polyurethane foam using a tertiary amine catalyst like this compound. The precise amounts of each component will need to be optimized based on the desired foam properties.
Materials:
-
Polyether polyol (e.g., Voranol®)
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Deionized water (blowing agent)
-
Silicone surfactant (e.g., Dabco® DC198)
-
This compound (catalyst)
-
Organotin co-catalyst (optional, e.g., dibutyltin dilaurate)
Procedure:
-
Preparation of the Polyol Premix: In a suitable container, thoroughly mix the polyether polyol, deionized water, silicone surfactant, and this compound. If using a co-catalyst, it should also be added at this stage.
-
Addition of Isocyanate: Under vigorous stirring, add the isocyanate to the polyol premix. The stirring should be efficient to ensure rapid and homogeneous mixing.
-
Foaming and Curing: The reaction mixture will begin to foam and rise. Allow the foam to rise freely and then cure at room temperature or in an oven at a slightly elevated temperature (e.g., 70°C) to ensure complete reaction.
-
Characterization: The resulting polyurethane foam can be characterized for its density, cell structure (using scanning electron microscopy), and mechanical properties (e.g., compression strength).
Table 2: Example Formulation for Polyurethane Foam
| Component | Parts by Weight |
| Polyether Polyol | 100 |
| Toluene Diisocyanate (TDI) | Varies (based on NCO index) |
| Deionized Water | 3.0 - 5.0 |
| Silicone Surfactant | 1.0 - 2.0 |
| This compound | 0.5 - 2.0 |
| Organotin Co-catalyst | 0.1 - 0.5 |
PART 2: this compound as a Solvent in Polymerization
While less documented than its catalytic role, this compound can also be used as a solvent in certain polymerization reactions. Its relatively high boiling point and ability to dissolve a range of monomers and polymers make it a potential medium for solution polymerization.
The morpholine ring provides some polarity, while the butyl group enhances its compatibility with less polar organic compounds. This balance of properties could be advantageous in polymerizations where specific solubility characteristics are required. However, it is important to note that due to its reactive tertiary amine group, it may not be a suitable solvent for all polymerization types, particularly those sensitive to bases.
Further research is needed to fully explore the potential of this compound as a solvent in various polymerization systems, such as those involving acrylic or styrenic monomers.
PART 3: Potential Role in Epoxy Resin Formulations
Tertiary amines are known to act as accelerators or co-curing agents in epoxy resin systems.[3] They can catalyze the reaction between the epoxy resin and the primary or secondary amine curing agent, leading to faster cure times. A patent for a related compound, 4-methyl-2-morpholinone, describes its use as a curing agent for epoxy resins, either alone or as an accelerator.[4]
While direct evidence for the use of this compound in epoxy formulations is scarce in the available literature, its tertiary amine functionality suggests it could potentially function as an accelerator. The mechanism would likely involve the activation of the epoxide ring by the amine, making it more susceptible to nucleophilic attack by the curing agent.
Caption: Proposed workflow for evaluating this compound as an epoxy curing accelerator.
PART 4: Polymer Characterization
Polymers synthesized using this compound as a catalyst can be characterized using standard analytical techniques to determine their molecular weight, structure, and thermal properties.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700-1730 cm⁻¹) and to monitor the disappearance of the isocyanate peak (~2270 cm⁻¹).[5][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the polymer.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the thermal properties of the polymer, such as glass transition temperature and thermal stability.
PART 5: Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable liquid and is harmful if swallowed or in contact with skin. It can also cause severe skin burns and eye damage.
Safety Precautions:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
Conclusion
This compound is a versatile tertiary amine with significant potential in polymer chemistry, particularly as a catalyst for polyurethane synthesis. Its influence on the gelling and blowing reactions allows for the tailoring of polyurethane foam properties. While its applications as a solvent and in epoxy resin formulations are less explored, its chemical structure suggests potential benefits that warrant further investigation. As with any reactive chemical, proper safety and handling procedures are paramount when working with this compound. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in harnessing the capabilities of this valuable compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. threebond.co.jp [threebond.co.jp]
- 4. EP0491462A2 - 4-Methyl-2-morpholinone as a curing agent for epoxy resin compositions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane [mdpi.com]
- 8. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unraveling the Catalytic Mechanisms of 4-Butylmorpholine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Introduction: The Role of 4-Butylmorpholine in Modern Synthesis
This compound, a tertiary amine with the chemical formula C₈H₁₇NO, is a versatile and effective catalyst in various organic transformations.[1] Its unique structure, combining the cyclic ether functionality of morpholine with the steric and electronic influence of a butyl group, makes it a catalyst of significant interest, particularly in polymerization reactions.[2] While its most prominent role is in the production of polyurethanes, its utility extends to other areas of organic synthesis.
This guide provides an in-depth exploration of the reaction mechanisms through which this compound exerts its catalytic effect. We will move beyond simple procedural outlines to dissect the causality behind its function, offering field-proven insights and detailed protocols. Our focus is on building a foundational understanding that empowers researchers to optimize existing applications and innovate new ones.
Part 1: Core Principles of Tertiary Amine Catalysis
At the heart of this compound's catalytic activity lies the lone pair of electrons on its nitrogen atom. This non-bonding pair is the nexus of its basicity and nucleophilicity, allowing it to interact with electrophilic centers or abstract protons, thereby lowering the activation energy of a reaction. The catalytic efficacy of any tertiary amine is governed by a delicate balance of two key factors:
-
Basicity (pKa): The availability of the nitrogen's lone pair to accept a proton. A higher basicity generally correlates with higher catalytic activity, as the amine can more effectively activate reactants by forming hydrogen-bonded complexes or by deprotonation.[3]
-
Steric Hindrance: The degree of crowding around the nitrogen atom. While the butyl group in this compound contributes some steric bulk, the nitrogen remains sufficiently accessible for catalysis, a crucial feature for its effectiveness. Excessive steric hindrance can impede the catalyst's ability to approach the substrate, reducing its activity.[4]
Part 2: The Primary Application: Polyurethane Formation
The synthesis of polyurethanes (PU) is arguably the most significant industrial application of tertiary amine catalysts like this compound. These catalysts are crucial for controlling the kinetics of the two primary reactions that build the polymer network:
-
Gelling Reaction: The reaction between an isocyanate (-NCO) group and a polyol (-OH) group to form the urethane linkage. This reaction builds the polymer backbone.[5]
-
Blowing Reaction: The reaction between an isocyanate (-NCO) group and water (H₂O) to produce an unstable carbamic acid, which decomposes into an amine and carbon dioxide (CO₂). The CO₂ gas acts as a blowing agent to create foam.[5][6]
Mechanistic Pathways of Catalysis
Two classical mechanisms have been proposed to explain how tertiary amines catalyze the urethane reaction.
-
Baker's Mechanism: Proposes that the tertiary amine first forms a complex with the electrophilic isocyanate group. This complexation increases the susceptibility of the isocyanate's carbonyl carbon to nucleophilic attack by the alcohol.[6]
-
Farkas' Mechanism: Suggests the initial formation of a hydrogen-bonded complex between the tertiary amine and the alcohol (or water). This activation of the nucleophile makes its hydroxyl proton more acidic and the oxygen more nucleophilic, facilitating its attack on the isocyanate.[6] The basicity of the amine is the predominant factor in this model.[6]
A Modern, Computationally-Supported View
Recent computational studies on analogous catalysts like 4-methylmorpholine provide a more granular, multi-step mechanism that aligns well with the Farkas model.[7][8][9] This pathway highlights the formation of specific intermediates and transition states.
Causality of the Steps:
-
Reactant Complex: this compound forms a hydrogen bond with the alcohol's hydroxyl group.[7] This is the crucial activation step.
-
First Transition State (TS1): As the isocyanate approaches, the proton from the alcohol begins to transfer to the catalyst's nitrogen atom.[7][8]
-
Zwitterionic Intermediate: A new bond forms between the alcohol's oxygen and the isocyanate's carbon, creating a transient zwitterionic intermediate.[7][9]
-
Second Transition State (TS2): The proton, now associated with the catalyst, is transferred to the nitrogen atom of the newly formed urethane linkage.[8]
-
Product Complex: The final urethane product is formed but remains transiently complexed with the catalyst.
-
Regeneration: The product dissociates, freeing the this compound to begin a new catalytic cycle.
Part 3: Broader Catalytic Applications
While polyurethane synthesis is its primary role, the principles of this compound's reactivity apply to other transformations.
Enamine Catalysis in Michael Additions
Morpholine and its derivatives can act as organocatalysts in reactions like the 1,4-addition (Michael addition) of aldehydes to nitroolefins.[10][11] The mechanism proceeds through the formation of a nucleophilic enamine intermediate.
-
Enamine Formation: The secondary or tertiary amine (in this case, a morpholine derivative) reacts with an aldehyde to form a transient enamine.
-
Nucleophilic Attack: The electron-rich enamine attacks the electrophilic β-carbon of the nitroolefin.
-
Hydrolysis & Regeneration: The resulting intermediate is hydrolyzed to release the final product and regenerate the morpholine catalyst.
Part 4: Application Notes & Experimental Protocols
Scientific Integrity Note: The following protocols are designed as self-validating systems for research and development purposes. All procedures must be conducted in a controlled laboratory environment with appropriate engineering controls (e.g., chemical fume hood) and personal protective equipment.
Safety & Handling Protocol
This compound presents several hazards that require strict safety protocols.[1]
| Hazard Class | Description | Recommended PPE & Handling |
| Flammability | Flammable liquid and vapor.[1] | Keep away from heat, sparks, and open flames. Use non-sparking tools and ground equipment to prevent static discharge.[12][13] |
| Toxicity | Harmful if swallowed or in contact with skin.[1] | Wear nitrile or butyl rubber gloves, a lab coat, and chemical safety goggles. Avoid inhalation of vapors.[12][14] |
| Irritation | Causes skin irritation and potential for serious eye damage.[1] | Handle in a well-ventilated area, preferably a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[15] |
Spill & Exposure Procedure:
-
Skin Contact: Immediately remove contaminated clothing. Wash affected area with soap and plenty of water. Consult a physician.[15]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]
-
Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[15]
-
Spill: Evacuate the area. Remove all sources of ignition. Contain the spill with inert absorbent material (e.g., vermiculite, sand). Collect and place in a suitable, closed container for disposal.[14]
Protocol 1: Catalytic Synthesis of a Model Polyurethane Foam
This protocol describes a lab-scale synthesis to observe the catalytic effect of this compound on PU foam formation.
Materials:
-
Polyether Polyol (e.g., Voranol™ 4701 or equivalent, hydroxyl number ~35 mg KOH/g)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31%
-
Deionized Water (Blowing Agent)
-
Silicone Surfactant (e.g., DC 193 or equivalent)
-
This compound (Catalyst)
Equipment:
-
Digital scale (0.01 g resolution)
-
Disposable plastic beaker (e.g., 250 mL)
-
High-speed mechanical stirrer (~2000-3000 RPM)
-
Stopwatch
-
Chemical fume hood
Workflow:
Procedure:
-
Prepare the "B-Side": In a disposable beaker, accurately weigh and combine the following components in order:
-
Polyether Polyol: 100.0 g
-
Silicone Surfactant: 1.5 g
-
Deionized Water: 2.0 g
-
This compound: 0.8 g (This can be varied to study kinetic effects)
-
-
Pre-mix: Gently stir the "B-Side" mixture until it is homogeneous.
-
Prepare the "A-Side": In a separate container, weigh the required amount of pMDI. The amount is determined by the isocyanate index (typically 105-110). For this formulation at an index of 110, this will be approximately 85.0 g. Calculation must be precise based on reagent specifications.
-
Catalyze the Reaction: Place the "B-Side" beaker under the mechanical stirrer inside a fume hood. Add the pre-weighed pMDI ("A-Side") all at once.
-
Mix: Immediately begin high-speed stirring for 8-10 seconds.
-
Observe: Quickly pour the reacting mixture into a small cardboard box or mold and start the stopwatch. Record the following characteristic times:
-
Cream Time: Time from mixing until the mixture turns cloudy/creamy and begins to rise.
-
Gel (or String) Time: Time until fine polymer strings can be pulled from the rising foam with a spatula.
-
Tack-Free Time: Time until the foam surface is no longer sticky to the touch.
-
-
Cure: Allow the foam to cure in the fume hood for at least 24 hours before handling or cutting.
Protocol 2: Analytical Monitoring via FT-IR Spectroscopy
The progress of the urethane reaction can be quantitatively monitored by tracking the disappearance of the characteristic isocyanate (-NCO) peak using Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Setup: Use an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Collect a background spectrum of the clean ATR crystal.
-
Initial Spectrum: At the start of the reaction (t=0), place a small drop of the freshly mixed reactive liquid onto the ATR crystal and record the spectrum.
-
Time-Course: Record spectra at regular intervals (e.g., every 30 seconds) as the reaction proceeds.
-
Analysis: The strong, sharp absorbance band for the N=C=O stretch appears around 2270 cm⁻¹ . The rate of reaction can be determined by monitoring the decrease in the area or height of this peak over time. The appearance of the urethane carbonyl (C=O) peak around 1700-1730 cm⁻¹ can also be monitored.
References
- 1. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. Deciphering the Self-Catalytic Mechanisms of Polymerization and Transesterification in Polybenzoxazine Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. poliuretanos.com.br [poliuretanos.com.br]
- 7. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 11. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Page loading... [guidechem.com]
Application Notes and Protocols for Kinetic Studies of Reactions Catalyzed by 4-Butylmorpholine
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of 4-Butylmorpholine in Catalysis and the Importance of Kinetic Analysis
This compound, a tertiary amine, belongs to a class of catalysts widely employed in organic synthesis. These catalysts are instrumental in a variety of transformations, including but not limited to urethane formation, esterification, and various condensation reactions.[1][2][3] The efficacy of this compound as a catalyst lies in its ability to act as a nucleophile or a base, thereby activating substrates and lowering the activation energy of the reaction. Understanding the kinetics of these catalyzed reactions is paramount for several reasons. It allows for the elucidation of the reaction mechanism, optimization of reaction conditions (temperature, concentration, catalyst loading), and ultimately, the rational design of more efficient catalytic systems.[4][5] This guide provides a comprehensive framework for conducting detailed kinetic studies of reactions catalyzed by this compound, from experimental design to data interpretation. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles and protocols outlined herein are based on established methodologies for studying amine-catalyzed reactions and provide a robust starting point for any investigation.[6][7][8]
Pillar 1: Fundamental Principles of Reaction Kinetics in Catalysis
A thorough understanding of reaction kinetics is the bedrock upon which robust experimental design and accurate data interpretation are built. Chemical kinetics is the study of reaction rates and the factors that influence them.[4]
Rate Law and Reaction Order
The rate of a chemical reaction is often expressed by a rate law, an equation that links the reaction rate with the concentrations of reactants and catalysts.[9] For a generic reaction:
A + B --[this compound]--> P
The rate law can be expressed as:
Rate = k[A]^x[B]^y[this compound]^z
where:
-
k is the rate constant.
-
[A], [B], and [this compound] are the molar concentrations of the reactants and the catalyst.
-
x, y, and z are the partial orders of the reaction with respect to each species.
The overall order of the reaction is the sum of the partial orders (x + y + z). Determining these orders is a primary goal of kinetic studies.
Graphical Methods for Determining Reaction Order
Graphical analysis is a powerful tool for determining the order of a reaction with respect to a specific reactant.[10] This is typically achieved by isolating the effect of one reactant's concentration while keeping others in excess (pseudo-order conditions).
-
Zero-Order Reaction: A plot of concentration versus time yields a straight line with a slope of -k.[10]
-
First-Order Reaction: A plot of the natural logarithm of concentration (ln[A]) versus time gives a straight line with a slope of -k.[10][11]
-
Second-Order Reaction: A plot of the inverse of concentration (1/[A]) versus time results in a straight line with a slope of k.[10][11]
The Influence of Temperature: The Arrhenius Equation
The rate constant, k, is temperature-dependent, a relationship described by the Arrhenius equation:
k = A * exp(-Ea / RT)
where:
-
A is the pre-exponential factor.
-
Ea is the activation energy.
-
R is the universal gas constant.
-
T is the absolute temperature in Kelvin.
A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, allowing for the experimental determination of the activation energy.[10]
Pillar 2: Experimental Protocols for Kinetic Studies
The reliability of kinetic data hinges on meticulous experimental design and execution. The following protocols provide a detailed guide for studying reactions catalyzed by this compound.
Materials and Reagents
-
This compound: Purity should be verified (e.g., by NMR or GC-MS) before use.[12]
-
Reactants and Solvents: High-purity reagents and anhydrous solvents are crucial to avoid side reactions.
-
Internal Standard: A non-reactive compound for quantitative analysis (e.g., mesitylene, durene).
Experimental Setup
The choice of analytical technique will dictate the experimental setup. In-situ monitoring methods are generally preferred as they provide real-time data without disturbing the reaction.[13]
Protocol 1: In-situ NMR Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time by tracking the disappearance of reactant signals and the appearance of product signals.[14]
Workflow for In-situ NMR Kinetic Study
Caption: Workflow for an in-situ NMR kinetic study.
Step-by-Step Protocol:
-
Preparation: Prepare stock solutions of the reactants, this compound, and an internal standard in the chosen deuterated solvent.
-
Sample Loading: In an NMR tube, add the reactant solutions and the internal standard.
-
Temperature Equilibration: Place the NMR tube in the spectrometer and allow it to equilibrate at the desired reaction temperature.
-
Reaction Initiation: Initiate the reaction by injecting a known amount of the this compound stock solution into the NMR tube and mix thoroughly.
-
Data Acquisition: Immediately start acquiring a series of ¹H NMR spectra at predetermined time intervals. The time between acquisitions should be appropriate for the reaction rate.[14]
-
Data Processing: Process the spectra and integrate the signals of the reactants and products relative to the internal standard.
-
Concentration Calculation: Convert the integral values to concentrations.
Protocol 2: UV-Visible Spectroscopy for Rapid Reactions
For fast reactions, UV-Visible spectroscopy coupled with a stopped-flow apparatus can be employed, especially if the reactants or products have a distinct chromophore.[15]
Step-by-Step Protocol:
-
Solution Preparation: Prepare two separate solutions: one containing the reactants and the other containing this compound.
-
Stopped-Flow Setup: Load the two solutions into the drive syringes of the stopped-flow instrument.
-
Reaction Initiation and Monitoring: Rapidly mix the two solutions in the observation cell. The instrument will automatically trigger data acquisition, recording the change in absorbance at a specific wavelength over time.
-
Data Conversion: Convert the absorbance data to concentration using the Beer-Lambert law.
Pillar 3: Data Analysis and Interpretation
Once the raw data (concentration vs. time) has been collected, the next step is to determine the kinetic parameters.
Initial Rate Method
The initial rate of the reaction is the instantaneous rate at the beginning of the reaction (t=0). By varying the initial concentration of one species while keeping others constant and measuring the initial rate, the reaction order with respect to that species can be determined.
| Experiment | [Reactant A] (M) | [Reactant B] (M) | [this compound] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.01 | r₁ |
| 2 | 0.2 | 0.1 | 0.01 | r₂ |
| 3 | 0.1 | 0.2 | 0.01 | r₃ |
| 4 | 0.1 | 0.1 | 0.02 | r₄ |
By analyzing the ratios of the rates, the orders x, y, and z can be calculated.
Integral Method and Non-Linear Regression
The integral method involves fitting the concentration-time data to the integrated rate laws for zero, first, or second-order reactions. While graphical methods are useful, non-linear least-squares fitting of the data directly to the appropriate rate equation is a more statistically robust approach.[11] Several software packages are available for this type of analysis.[16]
Mechanistic Insights from Kinetic Data
The determined rate law provides valuable clues about the reaction mechanism. For example, if the reaction is first-order in this compound, it suggests that a single molecule of the catalyst is involved in the rate-determining step.[9] Computational studies on similar morpholine-based catalysts suggest a multi-step mechanism for reactions like urethane formation, where the amine catalyst plays a crucial role in proton transfer.[6][7][8]
Proposed Catalytic Cycle for a Generic Reaction
Caption: A generalized catalytic cycle.
Conclusion
This guide has provided a detailed framework for conducting kinetic studies on reactions catalyzed by this compound. By following these protocols, researchers can obtain high-quality kinetic data that will enable them to understand the reaction mechanism, optimize reaction conditions, and develop more efficient catalytic processes. The principles of experimental design, data acquisition, and analysis outlined here are fundamental to the field of chemical kinetics and are applicable to a wide range of catalytic systems.
References
- 1. Amines as Catalysts: Dynamic Features and Kinetic Control of Catalytic Asymmetric Chemical Transformations to Form C-C Bonds and Complex Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. indico.wacren.net [indico.wacren.net]
- 5. Catalysts | Special Issue : Mechanism/Kinetic Modeling Study of Catalytic Reactions [mdpi.com]
- 6. dspace.kmf.uz.ua [dspace.kmf.uz.ua]
- 7. researchgate.net [researchgate.net]
- 8. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Monitoring Fast Chemical Reactions Application Note [perkinelmer.com]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: Safe Disposal Procedures for 4-Butylmorpholine Waste
Introduction
4-Butylmorpholine (CAS: 1005-67-0) is a tertiary amine utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in research and development settings necessitates a clear and robust protocol for the management and disposal of its associated waste streams. Improper disposal not only poses significant safety risks to laboratory personnel due to the compound's hazardous properties but also carries the potential for environmental contamination and regulatory non-compliance.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste. The protocols herein are grounded in established safety principles and regulatory standards, emphasizing waste segregation, proper containerization, and adherence to institutional and federal guidelines. The core objective is to provide a self-validating system for waste management that protects both the individual and the wider environment.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of its safe management. The compound is classified under the Globally Harmonized System (GHS) with multiple hazard designations.[2]
Primary Hazards:
-
Flammable Liquid: this compound is a flammable liquid and vapor.[2] It must be kept away from heat, sparks, open flames, and other ignition sources.[3]
-
Acute Toxicity: It is harmful if swallowed and in contact with skin.[2]
-
Skin and Eye Irritation/Corrosion: The compound causes skin irritation and can cause serious eye irritation or damage.[2][4] Prolonged contact can lead to moderate irritation.[4]
-
Reactivity: As a tertiary amine, it is a chemical base and will react exothermically with acids.[5]
Table 1: Physicochemical and Toxicological Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [2] |
| Appearance | Colorless Liquid | [6] |
| Flash Point | 51.9 °C | [4] |
| Boiling Point | 78 °C / 22 mmHg | [4] |
| Density | 0.9068 g/cm³ | [4] |
| GHS Hazard Codes | H226, H302, H312, H315, H319 | [2] |
| Acute Toxicity (Oral) | LD50 (rat): 338 mg/kg | [4] |
Regulatory Framework
The management of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] The Occupational Safety and Health Administration (OSHA) mandates workplace safety, including the communication of chemical hazards and proper handling procedures.[8][9]
-
EPA (RCRA): Establishes the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[7] Generators of hazardous waste are responsible for its proper identification, storage, and transfer to a licensed treatment, storage, and disposal facility (TSDF).[10]
-
OSHA (HazCom): The Hazard Communication Standard (29 CFR 1910.1200) requires that chemical hazards are evaluated and that this information is conveyed to employers and employees through labels and Safety Data Sheets (SDS).[8][9]
It is critical to note that state and local regulations may be more stringent than federal laws.[7] Furthermore, all institutional policies, typically managed by an Environmental Health and Safety (EHS) office, must be strictly followed.[11][12]
Core Principles of this compound Waste Management
Adherence to the following principles is mandatory for ensuring safety and compliance. The entire lifecycle of the chemical, from acquisition to disposal, must be considered.
Waste Minimization
The most effective disposal strategy is to minimize waste generation. This can be achieved by:
-
Careful planning of experiments to use the smallest feasible quantities of this compound.
-
Maintaining accurate inventories to avoid purchasing duplicate materials and to track expiration dates.
-
When possible, using surplus, unexpired chemicals in other experiments rather than disposing of them.[13]
Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.
DO NOT mix this compound waste with:
-
Acids: A strong exothermic (heat-generating) neutralization reaction can occur.[5]
-
Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Mixing amines with halogenated compounds can generate pressure and, in some cases, lead to explosions.[14]
-
Highly Reactive Reagents: Keep separate from other highly reactive substances like phosphorus compounds or acetyl chloride.[14]
All this compound waste streams (liquid, solid) should be collected in separate, dedicated containers.
Visualization: Waste Disposal Decision Workflow
The following diagram outlines the decision-making process for segregating and containerizing this compound waste.
Caption: Decision workflow for this compound waste segregation.
Standard Operating Protocols
Universal Requirements for All Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][16]
-
Ventilation: All waste handling and transfers must be performed inside a certified chemical fume hood.[17]
-
Container Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a list of all other constituents with their approximate percentages.[12] The accumulation start date must also be clearly visible.
-
Container Management: Keep waste containers securely capped at all times, except when adding waste.[12][15] Store containers in a designated Satellite Accumulation Area (SAA) with secondary containment.[18]
Protocol 1: Concentrated or Pure this compound Waste
This protocol applies to unused or spent pure this compound and solutions where it is a major component in a non-aqueous, non-halogenated solvent.
Methodology:
-
Select Container: Obtain a clean, dry, and chemically compatible waste container, typically high-density polyethylene (HDPE) or glass. Do not use metal containers.[19]
-
Label Container: Affix a completed hazardous waste label to the container before adding any waste.
-
Transfer Waste: Working in a chemical fume hood, carefully transfer the this compound waste into the labeled container using a funnel.
-
Avoid Splashing: Pour slowly to avoid splashing. If using a funnel, remove it promptly after use and cap the container.
-
Secure Cap: Tightly seal the container cap.
-
Store Safely: Place the container in a designated SAA, ensuring it is segregated from incompatible materials like acids and oxidizers.[18]
Protocol 2: Dilute Aqueous this compound Waste
This protocol applies to process effluent, reaction workups, and other aqueous solutions containing low concentrations of this compound.
Causality Note: Direct sewer disposal of amines, even in dilute solutions, is often prohibited due to their potential to emit strong odors, impact aquatic life, and affect the pH of wastewater systems.[20][21] Therefore, all aqueous solutions must be collected as hazardous waste.
Methodology:
-
Select Container: Obtain a dedicated HDPE or glass container for "Aqueous Amine Waste."
-
Label Container: Affix a completed hazardous waste label, specifying "this compound" and any other dissolved components.
-
Transfer Waste: In a fume hood, carefully pour the dilute aqueous waste into the container.
-
Monitor pH (Optional but Recommended): While not a treatment step, being aware of the waste stream's pH can be useful for the final disposal facility. Do not attempt to neutralize in the lab without specific EHS approval and a validated protocol.
-
Secure Cap & Store: Tightly seal the container and place it in the appropriate SAA.
Protocol 3: Contaminated Solid Waste
This protocol applies to disposable items contaminated with this compound, such as gloves, absorbent pads, weighing papers, and empty vials.
Methodology:
-
Segregate Sharps: Any contaminated sharps (needles, razor blades) must be placed in a dedicated, puncture-proof sharps container labeled as hazardous waste.[22]
-
Collect Non-Sharp Solids:
-
Designate a solid waste container, such as a sturdy bucket with a lid or a double-bagged, heavy-duty polyethylene bag in a rigid container.
-
Label the container as "HAZARDOUS WASTE - Solid Debris with this compound."
-
Place all non-sharp contaminated items (gloves, wipes, etc.) directly into this container.[14]
-
-
Manage Empty Containers: A container that held pure this compound is considered "RCRA empty" only after all possible material has been removed and it has been triple-rinsed with a suitable solvent.[19] The rinsate from this process must be collected as hazardous waste (Protocol 1).[11] Once properly rinsed and the label is defaced, the container can be disposed of as non-hazardous waste, pending institutional policy.[11]
-
Seal and Store: When the solid waste container is full, seal it securely and move it to the SAA for pickup.
Emergency Procedures: Spills and Exposures
-
Small Spill (in fume hood):
-
Ensure personal protective equipment is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal according to Protocol 3.[17]
-
Wipe the area with a suitable solvent, collecting the wipe as hazardous solid waste.
-
-
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's EHS/emergency response team immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[23]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[23]
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) available. [3]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 4-Butyl-morpholine | CymitQuimica [cymitquimica.com]
- 7. youtube.com [youtube.com]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. sustainable-markets.com [sustainable-markets.com]
- 11. benchchem.com [benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. documents.uow.edu.au [documents.uow.edu.au]
- 15. osha.com [osha.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. nswai.org [nswai.org]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 21. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 22. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 23. nugentec.com [nugentec.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Butylmorpholine Hydrochloride
Abstract: This document provides a detailed protocol for the synthesis of 4-butylmorpholine hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis.[1][2] The guide covers the fundamental reaction principles, a step-by-step experimental procedure from the N-alkylation of morpholine to the final salt formation, comprehensive safety guidelines, and analytical characterization techniques. Designed for researchers and drug development professionals, this note emphasizes the causality behind procedural choices to ensure robust and reproducible outcomes.
Introduction and Scientific Principle
This compound is a tertiary amine synthesized via the N-alkylation of morpholine. Its hydrochloride salt is often preferred for its improved stability, crystallinity, and handling characteristics compared to the free base. The synthesis is a robust two-step process:
-
N-Alkylation of Morpholine: This step involves the reaction of morpholine, a secondary amine, with an alkyl halide, 1-bromobutane. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane and displacing the bromide ion. A mild inorganic base, such as sodium carbonate, is essential to neutralize the hydrobromic acid (HBr) generated in situ.[5][6] Without a base, the morpholine reactant would be protonated, forming a morpholinium salt and halting the desired alkylation reaction.[7]
-
Hydrochloride Salt Formation: The purified this compound (a tertiary amine) is a base. It readily reacts with hydrochloric acid in an acid-base neutralization reaction to form the stable, crystalline this compound hydrochloride salt.[8][9] This process is often used to facilitate the purification and handling of amine compounds.[10]
Chemical Reaction Scheme
References
- 1. 4-tert-butylmorpholine hydrochloride [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. quora.com [quora.com]
- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Sodium Carbonate [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Troubleshooting & Optimization
Navigating Low Yields in 4-Butylmorpholine Catalyzed Reactions: A Technical Support Guide
Welcome to the Technical Support Center for troubleshooting reactions catalyzed by 4-butylmorpholine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction yields. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the causality behind these experimental challenges, grounded in established scientific principles.
Introduction to this compound as a Catalyst
This compound is a tertiary amine catalyst frequently employed in a variety of organic transformations, including but not limited to, polyurethane formation, Michael additions, and Henry (nitroaldol) reactions.[1][2][3] Its efficacy stems from its basicity and sterically accessible nitrogen atom, which can activate substrates and promote bond formation. However, like any catalyst, its performance is highly sensitive to a range of experimental parameters. This guide will walk you through a systematic approach to diagnosing and resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?
When faced with a low yield, it is crucial to systematically evaluate the fundamental aspects of your experimental setup before delving into more complex variables.
Initial Troubleshooting Checklist:
| Parameter | Key Considerations & Rationale |
| Reagent Purity | Impurities in starting materials, including the substrate, reagents, and this compound itself, can act as catalyst poisons or participate in side reactions. |
| Solvent Quality | Residual water or other reactive impurities in the solvent can interfere with the catalytic cycle or react with sensitive intermediates. Ensure the use of appropriately dried and degassed solvents. |
| Reaction Stoichiometry | Inaccurate measurement of reactants or the catalyst can lead to incomplete conversion or the formation of undesired byproducts. |
| Reaction Temperature | Many reactions have an optimal temperature range. Deviations can lead to slow reaction rates (if too low) or catalyst degradation and side reactions (if too high). |
| Atmospheric Control | Certain reactions are sensitive to oxygen or moisture. Ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if required. |
Q2: How does the purity of this compound affect my reaction?
The purity of this compound is paramount. Common impurities can include starting materials from its synthesis, such as morpholine and butyl bromide, or degradation products. These impurities can have several detrimental effects:
-
Catalyst Inhibition: Primary or secondary amines can compete with this compound for coordination to reactants or intermediates, thereby inhibiting the desired catalytic pathway.
-
Side Reactions: Residual reactants from the synthesis of this compound can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target molecule.
Protocol for Assessing this compound Purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method for identifying and quantifying volatile impurities.
-
¹H and ¹³C NMR Spectroscopy: Provides information on the structural integrity of the catalyst and can reveal the presence of significant organic impurities.
-
Karl Fischer Titration: To quantify the water content, which can be critical in moisture-sensitive reactions.
Q3: I suspect my this compound catalyst is degrading. What are the potential degradation pathways?
While this compound is a relatively stable tertiary amine, it can degrade under certain conditions, leading to a loss of catalytic activity.
-
Oxidation: In the presence of strong oxidizing agents or prolonged exposure to air at elevated temperatures, the nitrogen atom can be oxidized to the corresponding N-oxide. N-oxides of morpholines are known to have different catalytic properties and may not be effective for the desired transformation.
-
Thermal Decomposition: At very high temperatures, the molecule can undergo fragmentation. Studies on the thermal decomposition of related morpholine compounds suggest that ring-opening reactions can occur.[4]
-
Reaction with Acidic Impurities: Strong acids can protonate the nitrogen atom, forming a morpholinium salt. This protonated form is not catalytically active as a base.
Troubleshooting Catalyst Degradation:
-
Visual Inspection: A change in color (e.g., yellowing or darkening) of the catalyst solution can be an indicator of degradation.
-
Analytical Monitoring: Use GC-MS or LC-MS to monitor the appearance of new peaks corresponding to potential degradation products over the course of the reaction.
In-Depth Troubleshooting Guides
Guide 1: Low Yield in a Michael Addition Reaction
The Michael addition, or conjugate addition, is a common application for base catalysts like this compound. Low yields in these reactions are often traced back to issues with catalyst activity, substrate reactivity, or competing side reactions.
Troubleshooting Workflow for Michael Addition:
Caption: A logical workflow for troubleshooting low yields in Michael addition reactions.
Detailed Q&A for Michael Addition Issues:
-
Q: My Michael donor is not reacting. Why might this be?
-
A: The acidity of the α-proton on your Michael donor is critical. This compound is a moderately strong base. If the pKa of your Michael donor is too high, the catalyst may not be basic enough to efficiently generate the required enolate nucleophile.
-
Solution: Consider a stronger, non-nucleophilic base if compatible with your substrates. Alternatively, you may need to modify your Michael donor to increase its acidity.
-
-
-
Q: I am observing the formation of multiple products. What are the likely side reactions?
-
A: Common side reactions in Michael additions include:
-
Aldol condensation: The enolate intermediate can react with the carbonyl group of another molecule of the Michael donor or acceptor.
-
Polymerization: If the Michael acceptor is prone to polymerization, this can be a significant competing pathway.
-
1,2-addition: The nucleophile may attack the carbonyl carbon instead of the β-carbon of the Michael acceptor.
-
Solution: Carefully analyze your crude reaction mixture by LC-MS or GC-MS to identify the byproducts. Adjusting the reaction temperature (often lowering it) and the rate of addition of the Michael donor can help to minimize these side reactions.
-
-
Guide 2: Troubleshooting the Henry (Nitroaldol) Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. This compound can serve as an effective catalyst for this transformation.
Troubleshooting Workflow for the Henry Reaction:
Caption: A step-by-step process for diagnosing low yields in Henry reactions.
Detailed Q&A for Henry Reaction Issues:
-
Q: My reaction is producing a significant amount of the corresponding nitroalkene. How can I prevent this?
-
A: The β-nitro alcohol product of the Henry reaction can undergo elimination of water to form a nitroalkene, especially at elevated temperatures or with prolonged reaction times in the presence of a base.
-
Solution:
-
Lower the reaction temperature: This will disfavor the elimination pathway, which typically has a higher activation energy than the initial addition.
-
Reduce the reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting materials are consumed.
-
Use a milder base or lower catalyst loading: While this may slow down the reaction, it can also reduce the rate of the base-catalyzed elimination.
-
-
-
-
Q: The reaction seems to be reversible, and my yield is not improving over time. What is happening?
-
A: The Henry reaction is reversible (a retro-Henry reaction). The equilibrium position is influenced by the stability of the reactants and products.
-
Solution:
-
Remove a product from the reaction mixture: If one of the products can be removed (e.g., by precipitation or distillation), this will drive the equilibrium towards the product side according to Le Châtelier's principle.
-
Modify the substrates: Using more sterically hindered or electronically stabilized substrates can favor the formation of a more stable product.
-
-
-
Catalyst Handling and Purification
Proper handling and storage of this compound are essential to maintain its catalytic activity.
Storage Recommendations:
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area away from sources of ignition and oxidizing agents.[5]
-
Protect from light.
Purification Protocol:
If you suspect your this compound is impure, the following purification procedure can be employed:
-
Drying: Dry the this compound over potassium hydroxide (KOH) pellets for 24 hours.
-
Distillation: Perform a fractional distillation under reduced pressure. Collect the fraction boiling at the correct temperature and pressure (e.g., 78 °C at 22 mmHg).
-
Storage: Store the purified catalyst as recommended above.
Concluding Remarks
Troubleshooting low yields in this compound catalyzed reactions requires a methodical approach that combines careful experimental technique with a solid understanding of the underlying chemical principles. By systematically evaluating reagent purity, reaction conditions, and potential side reactions, researchers can effectively diagnose and resolve issues, leading to improved reaction outcomes. This guide provides a framework for this process, but it is important to remember that each reaction system is unique and may require further optimization based on the specific substrates and desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A mechanistic and kinetic study on the decomposition of morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalysis with 4-Butylmorpholine
Welcome to the technical support center for 4-Butylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the catalytic efficiency of this compound in your experiments. As a versatile tertiary amine, this compound offers a unique combination of basicity and steric properties that can be leveraged in a variety of organic transformations. This resource provides field-proven insights and scientifically grounded protocols to help you overcome common challenges and maximize the potential of this valuable catalyst.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound as a catalyst.
Q1: What are the primary catalytic applications of this compound?
This compound, as a tertiary amine, primarily functions as a base catalyst or a nucleophilic catalyst. While specific literature on this compound's catalytic use is emerging, its applications can be inferred from the well-established roles of similar N-alkylmorpholines and other tertiary amines.[1][2] These include:
-
Base Catalysis: this compound can be an effective base for a variety of condensation reactions, such as Knoevenagel and aldol-type reactions, by deprotonating acidic methylene compounds.
-
Michael Additions: It can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[3][4][5]
-
Polyurethane Production: Like other tertiary amines, it can act as a catalyst in the formation of polyurethanes.[6]
-
N-Alkylation Reactions: N-alkylmorpholines have been used as catalysts in the N-alkylation of amines with alcohols.[7][8][9]
Q2: What is the approximate pKa of this compound and how does it influence its catalytic activity?
Q3: How does the N-butyl group affect the steric environment and catalytic performance?
The n-butyl group on the nitrogen atom introduces a moderate level of steric hindrance. This can be advantageous in several ways:
-
Selectivity: The steric bulk can influence the stereochemical outcome of a reaction by directing the approach of reactants.[11]
-
Preventing Side Reactions: It can hinder unwanted side reactions, such as the catalyst itself acting as a nucleophile in certain contexts.
However, excessive steric hindrance can also impede the catalyst's access to the reaction center, potentially slowing down the reaction rate. The balance between electronic effects (basicity) and steric effects is a key consideration when optimizing a reaction.[6]
Q4: In which common organic solvents is this compound soluble?
N-alkylmorpholines, including this compound, are generally soluble in a wide range of organic solvents.[12][13] This includes:
-
Polar Aprotic Solvents: Acetonitrile, DMF, DMSO
-
Ethereal Solvents: THF, Diethyl ether, Dioxane
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Alcohols: Methanol, Ethanol
It is also reported to be soluble in water.[12] The choice of solvent can significantly impact reaction rates and selectivity, and should be considered a critical parameter for optimization.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments using this compound as a catalyst.
Problem 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Insufficient Basicity | While this compound is a moderately strong base, your specific reaction may require a stronger base to efficiently deprotonate the substrate. Consider adding a co-base or switching to a stronger amine catalyst. |
| Low Catalyst Loading | The catalytic amount may be too low. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%) to observe any improvement in conversion. |
| Poor Catalyst Quality | The this compound may contain impurities that inhibit the reaction. Ensure the catalyst is of high purity. If necessary, purify it before use (see Protocol 1). |
| Incorrect Reaction Temperature | The reaction may require higher or lower temperatures for optimal performance. Screen a range of temperatures to find the sweet spot. |
| Solvent Effects | The chosen solvent may not be optimal. Screen a range of solvents with varying polarities. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Competing Reaction Pathways | The reaction conditions may favor a competing pathway. Try lowering the reaction temperature to improve selectivity. The steric hindrance of the butyl group can sometimes be leveraged to disfavor certain side reactions. |
| Catalyst-Mediated Decomposition | This compound, like other amines, can potentially participate in side reactions or promote the decomposition of starting materials or products. Monitor the reaction progress closely by TLC, GC-MS, or NMR to identify the formation of byproducts over time. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are dry and free of impurities that could lead to side reactions. |
Problem 3: Difficult Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Residual Catalyst in the Product | This compound is a relatively high-boiling liquid, which can make its removal by simple evaporation challenging. Use an acidic wash (e.g., dilute HCl) during the workup to protonate the amine and extract it into the aqueous phase. |
| Emulsion Formation During Workup | The surfactant-like properties of N-alkylmorpholines can sometimes lead to emulsions during aqueous workup.[14] Adding a saturated brine solution can help to break the emulsion. |
| Co-elution with Product during Chromatography | If the product has a similar polarity to this compound, chromatographic separation can be difficult. Consider using an amine-functionalized silica gel column or adding a small amount of a competing amine (like triethylamine) to the eluent to improve separation.[15] |
Experimental Protocols
Protocol 1: Purification of this compound for Catalytic Use
High-purity catalyst is crucial for reproducible and efficient reactions. Commercial this compound can be purified to remove potential inhibitors.
Materials:
-
Commercial this compound
-
Potassium hydroxide (KOH) pellets
-
Anhydrous organic solvent (e.g., toluene)
-
Distillation apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Pre-drying: Stir the commercial this compound over KOH pellets overnight to remove water.
-
Filtration: Filter the amine to remove the KOH pellets.
-
Distillation: Set up a distillation apparatus under an inert atmosphere. Distill the this compound under reduced pressure. Collect the fraction boiling at the correct temperature and pressure.
-
Storage: Store the purified this compound under an inert atmosphere over molecular sieves to prevent moisture reabsorption.
Protocol 2: General Procedure for a this compound-Catalyzed Michael Addition
This protocol provides a general starting point for a Michael addition reaction. Optimization of stoichiometry, solvent, and temperature will likely be necessary.
Materials:
-
Michael donor (e.g., a 1,3-dicarbonyl compound)
-
Michael acceptor (e.g., an α,β-unsaturated ketone)
-
Purified this compound
-
Anhydrous solvent (e.g., Toluene, THF, or CH2Cl2)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the Michael donor (1.0 eq) and the anhydrous solvent.
-
Catalyst Addition: Add this compound (0.1 eq) to the flask via syringe.
-
Substrate Addition: Add the Michael acceptor (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench with a dilute aqueous acid solution (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Catalytic Cycle of a Base-Catalyzed Reaction
Caption: Generalized catalytic cycle for a base-catalyzed reaction involving this compound.
Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low yields in this compound catalyzed reactions.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 4. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CAS 1005-67-0: N-BUTYLMORPHOLINE | CymitQuimica [cymitquimica.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. kuujia.com [kuujia.com]
- 15. biotage.com [biotage.com]
Addressing stability issues of 4-Butylmorpholine in reaction mixtures
Answering the call for robust technical guidance, this support center is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges associated with 4-Butylmorpholine in various reaction matrices. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to proactively design more stable and successful experiments.
Technical Support Center: this compound Stability
Introduction: Understanding the Core Stability Challenges
This compound, a tertiary amine, is a versatile reagent and solvent used in diverse applications from pharmaceuticals to materials science.[1] Its utility stems from the unique properties conferred by the butyl group and the morpholine ring.[1] However, like many tertiary amines, its nitrogen and adjacent alpha-carbons are susceptible to chemical degradation, primarily through oxidation.[2][3] Environmental factors such as temperature, humidity, light, pH, and the presence of oxygen can significantly impact its stability, leading to byproduct formation and reduced reaction yields.[4][5] This guide provides a framework for diagnosing and mitigating these stability issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: My reaction mixture containing this compound is turning yellow or brown, and I'm seeing unexpected spots on my TLC plate. What's happening?
Probable Causes: This is a classic sign of oxidative degradation. Tertiary amines like this compound can be oxidized by atmospheric oxygen, especially when heated or in the presence of certain metal catalysts.[2][3] The discoloration is due to the formation of complex, often polymeric, byproducts. The primary oxidative attack can occur at the nitrogen atom to form an N-oxide or at the carbon atom alpha to the nitrogen, leading to cleavage or the formation of enamines and subsequent byproducts.[2][6]
Recommended Solutions:
-
Implement an Inert Atmosphere: The most effective solution is to remove oxygen from the reaction environment.
-
Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Degas your solvents before use.
-
Control Reaction Temperature: Higher temperatures accelerate the rate of oxidation.[4] Run the reaction at the lowest effective temperature.
-
Evaluate Reagent Purity: Ensure other reagents in your mixture are not contaminated with oxidizing impurities.
Scientific Rationale: By replacing the atmospheric air in the reaction flask with an inert gas like nitrogen or argon, you remove the primary oxidant (O₂), thus preventing the oxidation cascade from initiating. Degassing solvents further reduces the available oxygen.
Experimental Protocol: Setting Up an Inert Atmosphere Reaction
-
Apparatus Setup: Assemble your glassware (e.g., round-bottom flask, condenser) and ensure all joints are well-sealed with grease.
-
Purging the System: Connect the flask to a nitrogen or argon line via a bubbler. Insert a needle connected to the gas line into the flask through a septum, and a second "vent" needle.
-
Gas Exchange: Gently flush the system with the inert gas for 5-10 minutes to displace all the air.
-
Adding Reagents: Add your degassed solvents and reagents via syringe or cannula under a positive pressure of the inert gas.
-
Maintaining Atmosphere: Once reagents are added, remove the vent needle. The gas line connected to the bubbler will maintain a slight positive pressure, preventing air from entering the system.
Q2: My reaction yield is consistently low, and I suspect my this compound is degrading. How can I confirm this and what should I do?
Probable Causes: Besides oxidation, degradation could be due to hydrolysis if water is present, or incompatibility with other reagents. Tertiary amines can react with strong acids or electrophiles in unintended side reactions. The presence of moisture can lead to hydrolysis, especially under non-neutral pH conditions.[4][7]
Recommended Solutions:
-
Monitor the Reaction Analytically: Track the concentration of this compound over time.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware before use to eliminate water.[7]
-
Reagent Compatibility Check: Review the reactivity of all components in your mixture. This compound is basic and will react with acids. It is incompatible with strong oxidizing agents.[8]
-
Purify the Reagent: If the this compound is old or has been improperly stored, consider purifying it by distillation before use.
Scientific Rationale: Systematic monitoring provides direct evidence of degradation. Techniques like HPLC or GC can quantify the starting material, while TLC gives a quick qualitative picture. Eliminating water prevents hydrolysis pathways, and a thorough review of reagent compatibility avoids predictable side reactions that consume your starting material.
Logical Workflow: Troubleshooting Stability Issues
The following diagram outlines a systematic approach to diagnosing and solving stability problems with this compound.
Caption: A decision-making workflow for troubleshooting this compound stability.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] It should be kept away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[11][12]
Q: How can I monitor the stability of this compound in my reaction mixture? A: Several analytical techniques can be employed.[13] The choice depends on the equipment available and the complexity of your reaction mixture.
| Technique | Application | Advantages |
| TLC | Qualitative monitoring of starting material and formation of new spots. | Fast, simple, and inexpensive for real-time checks.[13] |
| HPLC | Quantitative analysis of the concentration of this compound and its degradation products. | Highly sensitive and accurate; the gold standard for stability studies.[14][15] |
| GC-MS | Identification and quantification of volatile components and degradation products. | Excellent for identifying unknown byproducts by their mass. |
| NMR | Structural elucidation of degradation products and purity assessment. | Provides detailed structural information.[14] |
Q: What are the most likely degradation pathways for this compound? A: The primary degradation pathways involve the tertiary amine functionality.
Caption: Simplified potential degradation pathways for this compound.
The two most common pathways are:
-
N-Oxidation: The nitrogen atom is oxidized to form this compound N-oxide. This is a common metabolic pathway for tertiary amines and can be induced by various oxidants.[6][16]
-
Alpha-Carbon Oxidation: The C-H bonds on the carbons adjacent to the nitrogen are susceptible to radical or oxidative attack. This can lead to the formation of intermediates that may ultimately result in cleavage of the butyl group or opening of the morpholine ring.[2][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Continuous flow synthesis of amine oxides by oxidation of tertiary amines - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4-Butylmorpholine
Welcome to the technical support center for the purification of crude 4-Butylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-focused answers to common challenges encountered during the purification of this versatile tertiary amine. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound is a dark, discolored liquid. What are the likely impurities, and what is the first purification step I should consider?
A: Discoloration in crude this compound typically indicates the presence of high-molecular-weight byproducts or decomposition products formed during synthesis or storage. Common impurities can include unreacted starting materials, such as morpholine and a butyl halide, or byproducts from side reactions.
Your initial and most effective purification step for removing non-volatile impurities and colored compounds is distillation . Given that this compound has a boiling point of approximately 78°C at 22 mmHg, vacuum distillation is the preferred method to prevent thermal decomposition that can occur at its higher atmospheric boiling point.
Troubleshooting Distillation:
-
Problem: The product co-distills with impurities.
-
Solution: This suggests the presence of volatile impurities with similar boiling points. In this case, fractional distillation is necessary. A fractionating column (e.g., Vigreux or packed column) will provide the theoretical plates needed for a more efficient separation.
-
-
Problem: The product seems to be decomposing in the distillation flask, leading to further discoloration.
-
Solution: Ensure your vacuum is stable and low enough to significantly reduce the boiling point. Additionally, avoid excessive heating of the distillation pot. Using a heating mantle with a stirrer will ensure even heat distribution.
-
Q2: I've performed a simple distillation, but my NMR analysis still shows significant impurities. What advanced purification techniques can I employ?
A: When simple distillation is insufficient, it points to the presence of impurities with boiling points very close to that of this compound or azeotrope formation. Here are more advanced techniques to consider:
-
Fractional Distillation under Reduced Pressure: As mentioned, this is the next logical step. The increased surface area in a fractionating column allows for a better separation of compounds with close boiling points.
-
Acid-Base Extraction: This classic technique for purifying amines is highly effective.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer as a salt.
-
Neutral and acidic impurities will remain in the organic layer, which can be discarded.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amine.
-
Extract the purified this compound back into an organic solvent.
-
Dry the organic layer, remove the solvent, and perform a final distillation.
-
-
Chromatography: While often a last resort for bulk purification due to cost and effort, chromatography offers excellent separation.
-
Silica Gel Chromatography: Amines can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and tailing.[1] To counteract this, you can either:
-
Alumina Chromatography: Basic or neutral alumina can be a better alternative to silica for purifying basic compounds like this compound.
-
Q3: I'm struggling with column chromatography for my this compound. The compound is streaking and not separating well. What am I doing wrong?
A: This is a very common issue when purifying amines on silica gel.[1][2] The problem arises from the strong acid-base interaction between the basic amine and the acidic silica surface.[1]
Troubleshooting Workflow for Amine Chromatography:
Caption: Troubleshooting workflow for amine chromatography.
To resolve this, you need to neutralize the acidic sites on the silica. Pre-treating your silica gel with your solvent system containing triethylamine can also be effective.[2] Another approach is to use reversed-phase chromatography with a mobile phase at a high pH to keep the amine in its free-base, more lipophilic form.[3]
Q4: Can I purify this compound by crystallization?
A: this compound itself is a liquid at room temperature, with a melting point of -57°C, so direct crystallization is not feasible.[4][5] However, you can convert it to a solid salt, recrystallize the salt, and then regenerate the pure amine. This is a powerful technique for achieving high purity.
A recent, innovative method involves using trichloroacetic acid (TCA) to precipitate the amine as a salt.[6] The resulting amine-TCA salt can be isolated and then gently heated to decarboxylate the TCA, yielding the pure amine, carbon dioxide, and chloroform.[6] This method is advantageous as it reduces the number of steps and waste generated compared to traditional acid-base workups.[6]
Experimental Protocol: Purification via Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude this compound in a suitable solvent (e.g., diethyl ether, hexane).
-
Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in ether, or trichloroacetic acid) while stirring. The amine salt should precipitate out of the solution.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization: Choose a solvent or solvent system in which the salt has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/ether mixtures).[7][8] Dissolve the salt in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.[8][9]
-
Regeneration of the Free Amine:
-
Dissolve the purified salt in water.
-
Add a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the pure this compound with an organic solvent.
-
Dry the organic layer (e.g., with anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
-
A final distillation of the regenerated amine is recommended for the highest purity.
-
Q5: What are the key physical properties I should be aware of during the purification of this compound?
A: Understanding the physical properties of this compound is crucial for selecting the right purification techniques and for monitoring the purity of your product.
| Property | Value | Significance for Purification |
| Molecular Weight | 143.23 g/mol [10][11] | Basic property for calculations. |
| Boiling Point | 78°C / 22 mmHg[4] | Indicates that vacuum distillation is necessary to avoid decomposition. |
| Melting Point | -57°C[5] | Confirms it is a liquid at room temperature; direct crystallization is not possible. |
| Density | ~0.907 g/mL[4] | Useful for volume-to-mass conversions. |
| Appearance | Colorless to slightly yellow liquid[12] | A clear, colorless appearance is a good indicator of purity. |
| Solubility | Miscible with most organic solvents. | Important for choosing solvents for extraction and chromatography. |
Summary of Purification Techniques
Caption: Decision tree for selecting a purification technique.
References
- 1. biotage.com [biotage.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. biotage.com [biotage.com]
- 4. chembk.com [chembk.com]
- 5. This compound [stenutz.eu]
- 6. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. cerritos.edu [cerritos.edu]
- 9. amherst.edu [amherst.edu]
- 10. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Butyl-morpholine | CymitQuimica [cymitquimica.com]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Overcoming Catalyst Poisoning in 4-Butylmorpholine Reactions
Welcome to the technical support center for catalytic reactions involving 4-Butylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to catalyst poisoning, ensuring the efficiency and reproducibility of your synthetic processes. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to provide you with a comprehensive and actionable resource.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound, and what are their typical modes of deactivation?
The industrial synthesis of this compound is commonly achieved through the N-alkylation of morpholine with butanol. This reaction is typically catalyzed by heterogeneous catalysts, with copper-based systems being particularly prevalent.
-
CuO-NiO/γ-Al2O3: This mixed metal oxide catalyst is highly effective for the N-alkylation of morpholine with various alcohols, including butanol. It demonstrates good conversion and selectivity under optimized conditions. The primary modes of deactivation for this catalyst are:
-
Coking: The formation of carbonaceous deposits on the catalyst surface, which block active sites and pores.
-
Sintering: The agglomeration of active metal crystallites (primarily copper) at high temperatures, leading to a reduction in the active surface area.
-
-
Copper Chromite: While historically used for hydrogenation and amination reactions, its use is becoming less common due to the toxicity of chromium. Deactivation mechanisms for copper chromite catalysts include poisoning by polymeric species formed from reactants or products and the coverage of active copper sites by other components of the catalyst support at elevated temperatures.
-
Raney Nickel: Often used in hydrogenation reactions, Raney Nickel can also be employed for reductive amination routes to N-alkylated amines. It is susceptible to poisoning by various compounds, including sulfur and even certain solvents or reaction byproducts.
Q2: Can the product, this compound, act as a catalyst poison?
Yes, there is a potential for product inhibition, where this compound itself can contribute to catalyst deactivation. As a tertiary amine, this compound possesses a lone pair of electrons on the nitrogen atom, which can strongly adsorb onto the acidic or metallic active sites of the catalyst. This competitive adsorption can hinder the access of reactants (morpholine and butanol) to the active sites, thereby reducing the reaction rate. While this is a form of reversible poisoning, it can significantly impact catalyst performance, especially in continuous flow systems where product concentration can be high.
Q3: What are the initial signs of catalyst poisoning in my this compound synthesis?
Early detection of catalyst deactivation is crucial for maintaining process efficiency. Key indicators include:
-
Decreased Conversion: A noticeable drop in the conversion of morpholine and/or butanol under constant reaction conditions (temperature, pressure, flow rate).
-
Reduced Selectivity: An increase in the formation of byproducts. In the case of N-alkylation of morpholine, this could include the formation of ethers from the alcohol or products from the ring-opening of morpholine at higher temperatures.
-
Increased Pressure Drop: In fixed-bed reactors, the accumulation of coke can lead to an increased pressure drop across the catalyst bed.
-
Temperature Profile Changes: In adiabatic reactors, a shift in the temperature profile can indicate a change in catalytic activity.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section provides a structured approach to identifying the root cause of catalyst deactivation and implementing effective solutions.
Problem 1: Gradual Loss of Activity Over Time
-
Probable Cause: Coking (carbon deposition) is a common cause of gradual deactivation in the N-alkylation of morpholine. At elevated temperatures, reactants, products, or intermediates can undergo side reactions to form heavy organic molecules that deposit on the catalyst surface.
-
Diagnostic Steps:
-
Temperature-Programmed Oxidation (TPO): This technique is highly effective for characterizing coke on a catalyst. The deactivated catalyst is heated in a controlled flow of an oxidizing gas (e.g., a mixture of O₂ in an inert gas like He or N₂), and the evolved CO₂ is monitored. The temperature at which CO₂ evolves provides information about the nature of the coke, and the total amount of CO₂ produced can quantify the extent of coking.[1][2]
-
Visual Inspection: In severe cases, coked catalysts may appear darkened or black.
-
-
Solutions:
-
Catalyst Regeneration: A coked catalyst can often be regenerated by a controlled burnout of the carbon deposits. (See Detailed Protocol below).
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can reduce the rate of coking reactions. However, this must be balanced with maintaining an acceptable reaction rate. For the CuO-NiO/γ-Al2O3 catalyst, operating in the range of 180-220°C is often a good compromise.
-
Feed Composition: Adjusting the molar ratio of reactants can sometimes mitigate coke formation.
-
-
Problem 2: Rapid or Abrupt Loss of Activity
-
Probable Cause: Poisoning from impurities in the feedstock is a likely culprit for rapid deactivation. Common poisons for metal and metal oxide catalysts include:
-
Sulfur Compounds: Even at ppm levels, sulfur can irreversibly poison metal catalysts.
-
Halogen Compounds: Chlorides and other halides can also act as catalyst poisons.
-
Other Nitrogen Compounds: Besides the product itself, other amines or nitrogen-containing heterocycles in the feedstock can compete for active sites.
-
-
Diagnostic Steps:
-
Feedstock Analysis: Perform a thorough analysis of your morpholine and butanol feedstocks for common catalyst poisons. Techniques like gas chromatography with appropriate detectors (e.g., sulfur chemiluminescence detector) are essential.
-
Catalyst Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to identify the elemental composition of the catalyst surface and detect the presence of adsorbed poisons.
-
-
Solutions:
-
Feedstock Purification: Implement a purification step for your reactants. This could involve distillation, passing the feed through an adsorbent bed (e.g., activated carbon or a specific guard bed to remove sulfur), or sourcing higher purity starting materials.
-
Catalyst Regeneration (if applicable): Some poisons can be removed through specific chemical treatments, although this is often more complex than decoking. For sulfur poisoning of nickel catalysts, for instance, a high-temperature steam treatment can be effective.
-
Problem 3: Irreversible Deactivation Despite Regeneration Attempts
-
Probable Cause: Sintering, the thermal agglomeration of catalyst particles, leads to an irreversible loss of active surface area. This is often exacerbated by high reaction temperatures or "hot spots" within the catalyst bed.
-
Diagnostic Steps:
-
X-ray Diffraction (XRD): An increase in the crystallite size of the active metal (e.g., copper) can be observed through peak sharpening in the XRD pattern of the deactivated catalyst compared to the fresh one.
-
Transmission Electron Microscopy (TEM): TEM images can provide direct visual evidence of an increase in particle size.
-
-
Solutions:
-
Strict Temperature Control: Ensure accurate and stable temperature control of the reactor. In fixed-bed reactors, consider diluting the catalyst bed with an inert material to improve heat dissipation for highly exothermic reactions.
-
Catalyst Modification: In some cases, the addition of promoters to the catalyst formulation can improve its thermal stability and resistance to sintering.
-
Catalyst Replacement: Unfortunately, once significant sintering has occurred, the catalyst typically cannot be fully regenerated, and replacement is necessary.
-
Experimental Protocols
Detailed Protocol for Catalyst Regeneration by Calcination (Decoking)
This protocol is designed for the regeneration of a coked CuO-NiO/γ-Al2O3 catalyst used in the N-alkylation of morpholine.
Safety Precautions: Always handle catalysts in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The regeneration process involves high temperatures and the evolution of CO and CO₂, so ensure the off-gas is properly vented.
Equipment:
-
Tube furnace with temperature programming capabilities
-
Quartz or ceramic reactor tube
-
Gas flow controllers for inert gas (e.g., Nitrogen) and air (or a diluted oxygen mixture)
-
Off-gas analysis system (optional but recommended, e.g., a mass spectrometer or CO/CO₂ analyzer)
Procedure:
-
Purge with Inert Gas:
-
Place the coked catalyst in the reactor tube within the furnace.
-
Begin purging the system with a dry, inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to remove any adsorbed reactants or products.
-
Slowly ramp the temperature to 150-200°C and hold for 1-2 hours to desorb volatile compounds.
-
-
Controlled Oxidation (Coke Burn-off):
-
While maintaining the inert gas flow, slowly introduce a controlled amount of air or a diluted oxygen stream (e.g., 2-5% O₂ in N₂). Caution: Introducing a high concentration of oxygen at high temperatures can lead to a rapid, uncontrolled combustion, causing hot spots and further sintering of the catalyst.
-
Begin a slow temperature ramp, typically 2-5°C/min, up to a final calcination temperature of 450-500°C. The optimal temperature should be high enough to burn off the coke but low enough to avoid significant sintering.
-
Hold at the final temperature for 3-5 hours, or until the off-gas analysis shows that CO₂ evolution has ceased.
-
-
Cooling and Passivation:
-
Turn off the oxygen/air supply and switch to a pure inert gas flow.
-
Allow the catalyst to cool down to room temperature under the inert atmosphere.
-
Optional but recommended for pyrophoric catalysts: Before exposing the regenerated catalyst to air, it may need to be passivated. This can be done by introducing a very low concentration of oxygen (e.g., 0.5-1% in N₂) into the inert gas stream while the catalyst is at a low temperature (e.g., 50-100°C) to form a protective oxide layer.
-
-
Re-reduction (if necessary):
-
Before re-introducing the catalyst to the reaction, it may need to be re-reduced to activate the metal sites. This is typically done by flowing a mixture of hydrogen (e.g., 5-10% H₂ in N₂) over the catalyst at an elevated temperature (e.g., 250-350°C) for several hours. The specific reduction protocol will depend on the catalyst manufacturer's recommendations.
-
Visualizations
Catalyst Poisoning Mechanisms in this compound Synthesis
Caption: Mechanisms of catalyst deactivation in this compound synthesis.
Workflow for Troubleshooting and Regenerating a Deactivated Catalyst
Caption: A logical workflow for diagnosing and resolving catalyst deactivation issues.
Quantitative Data Summary
The following table summarizes typical performance data for a CuO-NiO/γ-Al2O3 catalyst in the N-alkylation of morpholine with butanol, illustrating the impact of deactivation and regeneration.
| Catalyst State | Morpholine Conversion (%) | This compound Selectivity (%) | Key Observations |
| Fresh Catalyst | >95% | >93% | High activity and selectivity under optimal conditions (e.g., 220°C, 0.9 MPa).[3] |
| Deactivated (Coked) | <60% | ~85% | Significant drop in conversion over 100-120 hours of continuous operation.[3] |
| Regenerated | ~85-90% | ~90-92% | Activity is largely restored after calcination, though a slight decrease from the fresh state may be observed due to minor, irreversible sintering. |
References
Preventing side reactions when using 4-Butylmorpholine as a solvent
Welcome to the technical support guide for 4-Butylmorpholine. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound as a solvent or reagent. As a cyclic tertiary amine, this compound offers unique properties but also presents specific challenges.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and prevent unwanted side reactions, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the core chemical principles governing the behavior of this compound in a reaction environment. Understanding these fundamentals is the first step in preventing side reactions.
Q1: What are the primary chemical properties of this compound that can lead to side reactions?
A1: The reactivity of this compound is primarily dictated by two features: the lone pair of electrons on the nitrogen atom and its overall molecular structure.
-
Basicity: As a tertiary amine, this compound is a moderately strong base (the conjugate acid of the related N-methylmorpholine has a pKa of 7.38).[3] This basicity can deprotonate acidic starting materials, intermediates, or even certain solvents, leading to unintended reaction pathways or decomposition.
-
Nucleophilicity: Although sterically hindered by the butyl group compared to simpler amines, the nitrogen atom is still nucleophilic. It can react with highly electrophilic species, such as acid chlorides, anhydrides, or potent alkylating agents, leading to the formation of quaternary ammonium salts.[4]
-
Role as a Catalyst: Its basic nature allows it to act as a catalyst in various reactions, such as the formation of polyurethanes.[3][5] If not the intended role, this catalytic activity can promote undesired side reactions, including eliminations and condensations.
Q2: My starting materials are degrading. Could this compound be the cause?
A2: Yes, this is a distinct possibility, especially if your starting materials contain sensitive functional groups. The two main pathways for degradation are:
-
Base-Mediated Decomposition: If your substrate has acidic protons (e.g., α-hydrogens of some carbonyls, terminal alkynes) or is susceptible to elimination reactions, the basicity of this compound can initiate decomposition.
-
Trace Impurities: Commercial this compound can contain impurities like water, morpholine (a secondary amine), or oxidation byproducts. Water can hydrolyze sensitive functional groups, while secondary amines can react with carbonyls to form enamines or imines.[6][7]
Q3: I'm observing N-alkylation of my amine-containing substrate. How can this compound be involved?
A3: While this compound itself is a tertiary amine and cannot be N-alkylated in the traditional sense, it can promote the N-alkylation of primary or secondary amines in your reaction mixture through a process called "amine scrambling" or by influencing the reaction equilibrium. It can act as a proton shuttle, deprotonating your substrate amine to make it a more potent nucleophile, thereby increasing the rate of undesired alkylation.
Q4: Can this compound react with common reagents like acid chlorides or sulfonyl chlorides?
A4: Absolutely. Tertiary amines readily react with highly electrophilic reagents like acid chlorides and sulfonyl chlorides.[4] The nitrogen atom attacks the electrophilic center, forming a reactive acylammonium or sulfonylammonium intermediate. While these intermediates are sometimes catalytically productive (e.g., in acylation catalysis), they can also be off-pathway sinks for your reagent or lead to other undesired products if not consumed as intended.
Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section provides a problem-and-solution framework for issues that arise during experimentation.
Problem 1: Low or No Yield
| Possible Cause | Explanation | Recommended Solution |
| Reagent Incompatibility | This compound may be reacting with your starting material or a key reagent (e.g., a strong acid, an electrophile), effectively quenching it. | Review the compatibility of all reaction components. Consider an alternative, more sterically hindered, or less nucleophilic base/solvent if necessary. |
| Catalyst Poisoning | If your reaction uses a metal catalyst, the amine can act as a ligand, coordinating to the metal center and deactivating it. | Screen alternative solvents that are known to be compatible with your catalytic system. A non-coordinating solvent may be required. |
| Product Instability | The basic environment created by this compound might be degrading your desired product as it forms. | Test the stability of your isolated product in this compound at the reaction temperature. If it degrades, a solvent change is necessary.[8] |
| Impure Solvent | Water or other reactive impurities in the solvent could be halting the reaction. | Purify the this compound immediately before use. (See Protocol 1 ). |
Problem 2: Formation of Unexpected Byproducts
| Possible Cause | Explanation | Recommended Solution |
| Elimination Reactions | If your substrate has a leaving group beta to a proton, the basicity of this compound can promote E2 elimination, competing with your desired substitution reaction. | Lower the reaction temperature. Consider a non-basic solvent or a more sterically hindered, non-nucleophilic base if a base is required. |
| Reaction with Carbonyls | Trace secondary amine impurities (like morpholine) can react with ketones or aldehydes to form enamines or imines.[6][7] | Use high-purity, freshly distilled this compound. (See Protocol 1 ). |
| Solvent Degradation | Under harsh conditions (e.g., high heat, presence of strong oxidizers), the morpholine ring itself can undergo oxidative cleavage or other decomposition pathways.[9] | Ensure the reaction temperature does not exceed the solvent's stability limits. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
Troubleshooting Workflow
Use the following decision tree to systematically diagnose issues in your reaction.
Caption: Logical workflow for troubleshooting reactions.
Part 3: Protocols and Best Practices
Following standardized protocols for solvent handling and reaction setup can prevent many common side reactions before they occur.
Protocol 1: Purification of this compound
Commercial this compound often contains water and other impurities. This protocol details the purification by distillation from calcium hydride (CaH₂), a standard method for drying amine solvents.[10]
Objective: To obtain anhydrous, high-purity this compound suitable for moisture- and air-sensitive reactions.
Materials:
-
Commercial grade this compound
-
Calcium hydride (CaH₂), powder
-
Round-bottom flask
-
Distillation apparatus (distillation head, condenser, receiving flask)
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-Drying: In a round-bottom flask, add the this compound and approximately 10-20 g of CaH₂ per liter of solvent.
-
Stirring: Add a magnetic stir bar and stir the mixture under an inert atmosphere at room temperature for at least 4 hours. For very wet solvent, this may be left overnight. A slight evolution of hydrogen gas may be observed.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.
-
Distillation: Heat the flask gently using a heating mantle. Discard the first 5-10% of the distillate, as it may contain more volatile impurities.
-
Collection: Collect the main fraction distilling at a constant temperature (Boiling Point of this compound: ~198-200 °C). Collect the purified solvent in a dry receiving flask under an inert atmosphere.
-
Storage: Store the freshly distilled solvent over activated molecular sieves (3Å or 4Å) in a sealed flask under an inert atmosphere to prevent re-absorption of moisture.
Solvent Purification Workflow
Caption: Workflow for the purification of this compound.
Protocol 2: Small-Scale Compatibility Test
Before committing your valuable starting materials to a large-scale reaction, a small-scale test can quickly reveal potential incompatibilities.
Objective: To assess the stability of starting materials and reagents in this compound under reaction conditions.
Procedure:
-
Setup: In three separate small vials, place a small amount of:
-
Vial 1: Starting Material A
-
Vial 2: Starting Material B
-
Vial 3: A mixture of A and B
-
-
Solvent Addition: Add a proportional amount of purified this compound to each vial to mimic the reaction concentration.
-
TLC Analysis (t=0): Immediately spot a sample from each vial onto a TLC plate to get a baseline (t=0) reading.
-
Heating: Place the vials at the intended reaction temperature for 1-2 hours.
-
TLC Analysis (t=x): After heating, take another sample from each vial and spot it on the same TLC plate next to the t=0 sample.
-
Evaluation: Develop the TLC plate.
-
If new spots appear in Vials 1 or 2, your starting materials are degrading in the solvent.
-
If the starting material spots in Vial 3 are consumed without the appearance of the desired product spot, an undesired reaction is occurring.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. How To [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Support Center: Enhancing Selectivity in 4-Butylmorpholine Catalyzed Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for enhancing the selectivity of chemical transformations catalyzed by 4-butylmorpholine. Here, we move beyond simple protocols to explore the underlying principles governing catalyst behavior, empowering you to optimize your reactions effectively.
Introduction to this compound as a Catalyst
This compound is a tertiary amine catalyst frequently employed in various organic syntheses, most notably in the production of polyurethanes and as a base catalyst in other transformations.[1][2] Its catalytic activity stems from the nucleophilic nature of the nitrogen atom, which can activate substrates or participate directly in the catalytic cycle. However, like any catalyst, its effectiveness is highly dependent on the reaction conditions, and achieving high levels of chemo-, regio-, and stereoselectivity can be a significant challenge. This guide will address common issues and provide solutions to enhance the selectivity of your this compound catalyzed reactions.
Core Principles of Selectivity in Catalysis
Before diving into specific troubleshooting scenarios, it's crucial to understand the different types of selectivity and the factors that influence them.
-
Chemoselectivity: The preferential reaction of a reagent with one of two or more different functional groups.[3][4]
-
Regioselectivity: The preferential formation of one constitutional isomer over another.[4][5]
-
Stereoselectivity: The preferential formation of one stereoisomer over another.[3][4]
Several factors can be modulated to control selectivity, including the catalyst structure, solvent, temperature, and the presence of co-catalysts or additives.[6][7]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Category 1: Chemoselectivity Issues
Question 1: I am trying to catalyze a reaction with a molecule that has multiple reactive sites (e.g., a hydroxyl group and a less reactive secondary amine). My reaction, catalyzed by this compound, is yielding a mixture of products. How can I improve the chemoselectivity for the more reactive site?
Answer:
This is a classic chemoselectivity challenge. While this compound is a moderately strong base, its selectivity can be influenced by several factors. Here’s a systematic approach to troubleshoot this issue:
-
Temperature Optimization: Temperature has a significant impact on reaction rates. The reaction with the lower activation energy will be favored at lower temperatures. Try running your reaction at a reduced temperature (e.g., 0 °C or -20 °C) to favor the more kinetically controlled product.
-
Solvent Effects: The solvent can play a crucial role in solvating the transition states of the competing reaction pathways differently.
-
Polar Aprotic Solvents (e.g., THF, DCM): These solvents are generally good choices for many organic reactions. However, their polarity can influence which functional group is more available for reaction.
-
Nonpolar Solvents (e.g., Toluene, Hexane): In a nonpolar environment, intramolecular hydrogen bonding within your substrate might shield one of the reactive sites, thereby enhancing selectivity for the other.
-
-
Controlled Addition of Reagents: Instead of adding all reagents at once, try a slow, controlled addition of the limiting reagent to the reaction mixture containing the substrate and this compound. This can help to maintain a low concentration of the reactive species and favor the reaction with the more accessible functional group.
Question 2: My reaction is producing a significant amount of a byproduct from a suspected side reaction. How can I suppress this unwanted pathway?
Answer:
Suppressing side reactions is key to improving yield and purity. Here are some strategies:
-
Catalyst Loading: While it may seem counterintuitive, reducing the catalyst loading of this compound can sometimes decrease the rate of a non-desired background reaction. Conversely, if the desired reaction is significantly more dependent on the catalyst, a slight increase in catalyst loading could be beneficial.
-
Co-catalyst/Additive Screening:
-
Lewis Acids: In some cases, a mild Lewis acid can coordinate to one of the functional groups, deactivating it towards the desired reaction and thereby improving chemoselectivity. This needs to be approached with caution as the Lewis acid can also interact with the this compound.
-
Sterically Hindered Bases: If this compound is acting as a simple base, consider if a more sterically hindered, non-nucleophilic base (e.g., DBU, DBN) might be more selective in deprotonating the desired site.
-
-
Protecting Groups: If other strategies fail, a well-established but more synthetically intensive approach is to use protecting groups to temporarily block the functional group you do not want to react.
Category 2: Regioselectivity Issues
Question 3: I am performing an addition reaction to an unsymmetrical substrate, and I am getting a mixture of regioisomers. How can I control the regioselectivity using this compound?
Answer:
Controlling regioselectivity often comes down to directing the nucleophile or electrophile to a specific position. Here's how to approach this:
-
Steric Hindrance: The butyl group on this compound provides some steric bulk. You can leverage this by:
-
Substrate Modification: If possible, modify your substrate to increase the steric hindrance around the undesired reaction site.
-
Alternative Catalysts: Compare the results with catalysts that have different steric profiles, such as N-methylmorpholine or N-ethylmorpholine, to understand the role of sterics in your reaction.
-
-
Electronic Effects: The electronic nature of your substrate is a primary determinant of regioselectivity.
-
Solvent Polarity: As with chemoselectivity, the solvent can influence the electronic distribution within your substrate and the transition state. Experiment with a range of solvents from nonpolar to polar aprotic.
-
-
Temperature: Lowering the reaction temperature can often enhance regioselectivity by favoring the transition state with the lower activation energy.
Category 3: Stereoselectivity Issues
Question 4: My reaction is generating a racemic or diastereomeric mixture of products. How can I improve the stereoselectivity with this compound as the catalyst?
Answer:
Achieving high stereoselectivity with a simple achiral catalyst like this compound is challenging. The catalyst itself does not provide a chiral environment. However, you can influence the stereochemical outcome through several strategies:
-
Chiral Additives/Co-catalysts: The most effective way to induce stereoselectivity is to introduce a chiral component into the reaction.
-
Chiral Acids or Alcohols: Adding a chiral Brønsted acid or a chiral alcohol can create a chiral environment around the catalytic center through hydrogen bonding or other non-covalent interactions.
-
-
Substrate Control: If your substrate already contains a chiral center, this can direct the stereochemical outcome of the reaction (diastereoselectivity). In such cases, you can optimize conditions to enhance this inherent preference:
-
Temperature and Solvent Screening: Systematically screen different temperatures and solvents to find the conditions that maximize the diastereomeric ratio.
-
-
Use of Chiral Morpholine Derivatives: For enantioselective transformations, a chiral catalyst is generally required. While this compound is achiral, there are numerous chiral morpholine-based catalysts available that are designed for asymmetric synthesis.[8][9] If high enantioselectivity is a primary goal, transitioning to a chiral catalyst is the most logical step.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Chemoselectivity via Temperature Screening
-
Setup: In three separate, dry reaction vessels equipped with stir bars and under an inert atmosphere (e.g., nitrogen or argon), add your substrate (1 equivalent) and the appropriate anhydrous solvent.
-
Temperature Equilibration: Cool the reaction vessels to three different temperatures: room temperature (e.g., 20 °C), 0 °C (ice-water bath), and -20 °C (e.g., dry ice/acetonitrile bath).
-
Catalyst Addition: To each vessel, add this compound (e.g., 0.1 equivalents).
-
Reagent Addition: Slowly add the second reagent (1.1 equivalents) to each vessel over a period of 30 minutes.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Analysis: Once the reactions are complete, quench appropriately and analyze the product ratios in the crude reaction mixture by ¹H NMR or GC-MS to determine the optimal temperature for chemoselectivity.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 20 °C | 0 °C | -20 °C |
| Solvent | DCM | DCM | DCM |
| Ratio of Desired Product to Byproduct | 60:40 | 85:15 | 95:5 |
Table 1: Example data from a temperature screening experiment to optimize chemoselectivity.
Visualization of Concepts
Conclusion
Enhancing the selectivity of this compound catalyzed transformations requires a systematic and informed approach. By understanding the fundamental principles of catalysis and methodically exploring the impact of reaction parameters such as temperature, solvent, and stoichiometry, researchers can significantly improve the outcome of their experiments. This guide provides a framework for troubleshooting common selectivity issues, empowering you to unlock the full potential of this compound as a versatile catalyst in your synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson | Study.com [study.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 9. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of 4-Butylmorpholine and Triethylamine
For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of an appropriate amine catalyst is a critical decision that can significantly impact reaction kinetics, product yield, and overall process efficiency. This guide provides an in-depth, objective comparison of the catalytic performance of two commonly employed tertiary amine catalysts: 4-Butylmorpholine and Triethylamine. By examining their fundamental chemical properties and performance in key applications, this document aims to equip you with the necessary insights to make an informed catalyst selection for your specific synthetic needs.
Introduction to Tertiary Amine Catalysis
Tertiary amines are a cornerstone of organic and polymer chemistry, primarily functioning as base catalysts. Their catalytic activity stems from the lone pair of electrons on the nitrogen atom, which can interact with reactants in several ways. In polyurethane chemistry, for instance, tertiary amines are crucial for balancing the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1][2] The choice of amine catalyst directly influences the rate of these reactions, which in turn determines the physical properties of the final foam product.[3] Similarly, in organic synthesis, such as esterification and amidation, tertiary amines facilitate these reactions by activating either the carboxylic acid or the alcohol/amine, or by scavenging acidic byproducts.
The catalytic efficacy of a tertiary amine is principally governed by two key factors:
-
Basicity (Electronic Effect): The availability of the nitrogen's lone pair to abstract a proton or interact with an electrophile is paramount. Basicity is quantified by the pKa of the conjugate acid; a higher pKa indicates a stronger base and generally correlates with higher catalytic activity.[4]
-
Steric Hindrance: The size of the substituent groups around the nitrogen atom can physically obstruct its interaction with reactants.[5] Excessive steric bulk can diminish catalytic performance, even if the amine is highly basic.[6]
This guide will now delve into a comparative analysis of this compound and Triethylamine based on these fundamental principles.
Physicochemical Properties: A Head-to-Head Comparison
A direct comparison of the fundamental physicochemical properties of this compound and Triethylamine provides a strong foundation for understanding their potential catalytic differences.
| Property | This compound | Triethylamine |
| Molecular Formula | C₈H₁₇NO[7] | C₆H₁₅N |
| Molecular Weight | 143.23 g/mol [7] | 101.19 g/mol |
| Structure | ||
| pKa of Conjugate Acid | ~7.4 (estimated based on N-methylmorpholine)[8] | ~10.75[9] |
| Boiling Point | Not readily available | 89 °C |
| Key Structural Feature | Cyclic morpholine ring with a butyl group | Acyclic with three ethyl groups |
Comparative Analysis of Catalytic Activity
While direct, peer-reviewed experimental studies quantitatively comparing the catalytic activity of this compound and Triethylamine are not extensively available, a robust comparison can be drawn from their structural and electronic properties, supported by data from analogous systems.
Basicity and its Impact on Catalysis
The pKa of a tertiary amine's conjugate acid is a strong indicator of its basicity. Triethylamine, with a pKa of approximately 10.75, is a significantly stronger base than this compound, for which the pKa can be estimated to be around 7.4, similar to N-methylmorpholine.[8][9] This substantial difference in basicity suggests that Triethylamine will generally exhibit higher catalytic activity in reactions where the rate-determining step involves proton abstraction or the activation of a reactant through a Lewis base interaction.[4]
In polyurethane foam formation, the higher basicity of Triethylamine would likely lead to a faster catalysis of both the gelling and blowing reactions compared to this compound.[10] Similarly, in acylation reactions, Triethylamine's greater basicity would make it a more effective acid scavenger.
Steric Hindrance and Nucleophilicity
Steric hindrance plays a crucial role in modulating the nucleophilicity of a tertiary amine. While both this compound and Triethylamine are tertiary amines, their steric profiles differ.
-
Triethylamine: The three ethyl groups create a cone-like structure around the nitrogen atom. While there is free rotation around the C-N bonds, the ethyl groups can create significant steric congestion, which can sometimes hinder its approach to a sterically demanding electrophile.[11]
-
This compound: The morpholine ring imparts a more defined and somewhat constrained geometry. The butyl group is flexible, but the cyclic nature of the core structure can influence the accessibility of the nitrogen's lone pair. The presence of the oxygen atom in the morpholine ring also introduces an inductive electron-withdrawing effect, which contributes to its lower basicity compared to Triethylamine.[12]
In many applications, the less sterically hindered nature of the nitrogen in the morpholine ring (compared to the three ethyl groups of TEA) could offer an advantage, particularly in reactions sensitive to steric bulk. However, the significantly lower basicity of this compound is likely the more dominant factor in determining its overall catalytic activity in most cases.
Application-Specific Performance
Polyurethane Foam Production
In the manufacturing of polyurethane foams, the balance between the gelling and blowing reactions is critical.[1] Tertiary amine catalysts are instrumental in controlling this balance.
-
Triethylamine is a well-established catalyst in the polyurethane industry, known for its strong catalytic effect on both the gelling and blowing reactions.[4] Its high basicity ensures a rapid reaction rate.
-
This compound , and morpholine derivatives in general, are also used as catalysts in polyurethane production.[13][14] Their lower basicity would translate to a more moderate catalytic activity. This could be advantageous in applications requiring a slower, more controlled reaction profile to achieve specific foam properties or to improve flowability in complex molds.
Caption: Workflow of tertiary amine catalysis in polyurethane foam production.
Amide and Ester Synthesis
In the synthesis of amides and esters from carboxylic acids, tertiary amines are often employed as catalysts and/or acid scavengers.
-
Triethylamine is widely used in these transformations. It can activate carboxylic acids by forming a more reactive acylammonium species and effectively neutralizes the acid byproducts generated in reactions using acyl chlorides.
-
This compound can also be utilized in these reactions. While its lower basicity might make it a less potent activator and acid scavenger compared to Triethylamine, it could be beneficial in reactions with sensitive substrates where a milder base is required to prevent side reactions.
Caption: Generalized catalytic cycle for amide synthesis using a tertiary amine.
Experimental Protocols for Catalyst Performance Evaluation
To empirically compare the catalytic activity of this compound and Triethylamine, the following experimental protocols can be employed.
Polyurethane Foam Reactivity Profile
Objective: To determine the cream time, gel time, and tack-free time of a polyurethane foam formulation catalyzed by each amine.
Methodology:
-
Premix Preparation: In a suitable container, accurately weigh and mix the polyol, water, surfactant, and the tertiary amine catalyst (either this compound or Triethylamine) to form the "B-side" resin blend.
-
Temperature Conditioning: Condition the B-side and the isocyanate ("A-side") to a controlled temperature (e.g., 25°C).
-
Mixing and Reaction: Add the A-side to the B-side and mix vigorously for a specified duration (e.g., 5-10 seconds).
-
Observation and Data Collection: Pour the reacting mixture into a mold and record the following parameters:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time: The time when the rising foam develops strings when touched with a spatula.
-
Tack-Free Time: The time when the foam surface is no longer sticky to the touch.
-
-
Comparison: Repeat the experiment with the other catalyst, keeping all other formulation components and conditions identical.
Kinetics of Esterification by In-Situ Monitoring
Objective: To compare the reaction rates of an esterification reaction catalyzed by this compound and Triethylamine.
Methodology:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and an in-situ monitoring probe (e.g., FT-IR), combine a carboxylic acid, an alcohol, and a suitable solvent.
-
Catalyst Addition: Add a precise molar equivalent of either this compound or Triethylamine to initiate the reaction.
-
Data Acquisition: Monitor the disappearance of the carboxylic acid reactant peak and the appearance of the ester product peak over time using the in-situ probe.
-
Kinetic Analysis: Plot the concentration of the product versus time to determine the initial reaction rate for each catalyst.
-
Comparison: The catalyst that yields a faster initial rate of product formation is considered more active under the tested conditions.
Conclusion and Recommendations
Both this compound and Triethylamine are effective tertiary amine catalysts, but their differing electronic and steric properties make them suitable for different applications.
-
Triethylamine is a strong, highly active catalyst due to its high basicity. It is the preferred choice for applications requiring rapid reaction rates.
-
This compound is a more moderate catalyst owing to its lower basicity. It may be advantageous in systems where a slower, more controlled reaction is desired to achieve specific material properties or to minimize side reactions with sensitive substrates.
The choice between these two catalysts should be made based on the specific requirements of the reaction, including the desired reaction rate, the nature of the reactants, and the target properties of the final product. Empirical evaluation using the protocols outlined in this guide is strongly recommended to determine the optimal catalyst for a given application.
References
- 1. nbinno.com [nbinno.com]
- 2. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 10. poliuretanos.com.br [poliuretanos.com.br]
- 11. quora.com [quora.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. aozunasia.com [aozunasia.com]
A Comparative Analysis of 4-Butylmorpholine and 4-Methylmorpholine as Polyurethane Catalysts
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of polyurethane chemistry, the selection of a suitable catalyst is paramount to tailoring the final properties of the polymer.[1] Among the vast array of available catalysts, tertiary amines play a crucial role in steering the delicate balance between the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[2][3] This guide provides an in-depth, objective comparison of two morpholine-based tertiary amine catalysts: 4-Butylmorpholine and 4-Methylmorpholine (NMM). We will delve into their chemical properties, catalytic mechanisms, and performance attributes, supported by experimental data and protocols to aid researchers in making informed decisions for their specific polyurethane formulations.
Introduction to Amine Catalysis in Polyurethane Formation
The synthesis of polyurethane involves the exothermic reaction between a polyol and an isocyanate.[1] This process is often accompanied by a blowing reaction where isocyanate reacts with water to generate carbon dioxide gas, which acts as a blowing agent to create a foam structure.[2] Amine catalysts are instrumental in accelerating these reactions, which would otherwise proceed too slowly for practical applications.[4] The effectiveness of a tertiary amine catalyst is influenced by its basicity and the steric hindrance around the nitrogen atom.[1] A well-chosen catalyst ensures a controlled reaction, leading to a stable foam with the desired physical and mechanical properties.[2]
Catalyst Profiles: this compound vs. 4-Methylmorpholine
Chemical and Physical Properties
A fundamental understanding of the physical properties of these catalysts is essential for their handling and incorporation into polyurethane formulations.
| Property | This compound | 4-Methylmorpholine |
| Synonyms | N-Butylmorpholine | N-Methylmorpholine (NMM) |
| CAS Number | 1005-67-0[5] | 109-02-4[6] |
| Molecular Formula | C8H17NO[5] | C5H11NO[4] |
| Molecular Weight | 143.23 g/mol [7] | 101.15 g/mol [8] |
| Appearance | - | Colorless, water-white liquid with an ammonia-like odor[6][9][10] |
| Boiling Point | 78°C @ 22mmHg[7] | 115-116°C @ 750 mmHg[6][8] |
| Melting Point | -57.1°C[7] | -66°C[6][8] |
| Density | 0.9068 g/mL[7] | 0.92 g/mL at 25°C[6][8] |
| Flash Point | 51.9°C[7] | 75°F (23.9°C)[10] |
| Water Solubility | - | Miscible[4] |
Catalytic Mechanism and Activity
Both this compound and 4-Methylmorpholine are tertiary amine catalysts that function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the polyol and water.[4] The lone pair of electrons on the nitrogen atom of the morpholine ring is central to their catalytic activity.
4-Methylmorpholine (NMM) is well-regarded for providing a balanced catalytic activity, promoting both the gelling and blowing reactions.[4] This equilibrium is crucial for producing foams with a uniform cell structure and good mechanical properties.[4] Computational studies have suggested that 4-Methylmorpholine is a more potent catalyst for urethane formation compared to its non-methylated counterpart, morpholine, due to a lower activation energy barrier.[2][11]
Experimental Comparison: A Protocol for Catalyst Evaluation
To provide a framework for direct comparison, the following detailed experimental protocol outlines a method for evaluating the performance of this compound and 4-Methylmorpholine in a polyurethane foam formulation.
Materials
-
Polyol: A standard polyether or polyester polyol suitable for the desired foam application.
-
Isocyanate: A suitable diisocyanate such as Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI).
-
Catalysts: this compound and 4-Methylmorpholine.
-
Surfactant: A silicone-based surfactant to stabilize the foam cells.
-
Blowing Agent: Deionized water.
-
Solvent (for cleaning): Anhydrous Dimethylformamide (DMF) or similar.
Experimental Workflow
Caption: Workflow for the comparative evaluation of polyurethane catalysts.
Step-by-Step Methodology
-
Preparation of the Polyol Premix:
-
In a suitable container, accurately weigh the polyol, surfactant, and deionized water according to the desired formulation.
-
Mix the components thoroughly at a constant speed until a homogeneous mixture is obtained.
-
-
Catalyst Addition and Mixing:
-
For each experiment, accurately weigh and add the specified amount of either this compound or 4-Methylmorpholine to the polyol premix.
-
Mix the catalyst into the premix at a high speed for a short duration to ensure uniform distribution.
-
-
Isocyanate Addition and Foaming:
-
Add the pre-weighed isocyanate to the mixture and immediately start vigorous mixing.
-
Simultaneously, start a stopwatch to measure the reactivity profile.
-
After a predetermined mixing time, pour the reacting mixture into a mold and allow it to rise freely.
-
-
Measurement of Reactivity Profile:
-
Cream Time: The time from the addition of isocyanate until the mixture starts to rise and change color.
-
Gel Time: The time when the mixture becomes stringy and can no longer be easily stirred.
-
Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.
-
-
Curing and Sample Preparation:
-
Allow the foam to cure at a specified temperature and duration.
-
After curing, carefully demold the foam and prepare samples for physical property testing.
-
Physical Property Characterization
-
Density: Determined by measuring the weight and volume of a precisely cut foam sample.
-
Hardness: Measured using a Shore durometer according to ASTM D2240.[12]
-
Tensile Strength and Elongation at Break: Measured using a universal testing machine according to ASTM D412 or ASTM D638.[12]
-
Thermal Stability: Evaluated using Thermogravimetric Analysis (TGA) to determine the decomposition temperature.[12]
Expected Performance Comparison and Data Analysis
Based on the structural differences, we can anticipate certain performance variations between the two catalysts.
| Performance Parameter | This compound (Expected) | 4-Methylmorpholine (Expected) | Rationale |
| Cream Time | Potentially slightly longer | Shorter | The bulkier butyl group may slightly reduce the initial reaction rate compared to the less hindered methyl group. |
| Gel Time | Potentially shorter or comparable | Longer or comparable | The increased basicity from the butyl group could accelerate the gelling reaction, though steric hindrance might counteract this effect. |
| Tack-Free Time | Potentially shorter or comparable | Longer or comparable | A faster gelation would lead to a quicker development of surface cure. |
| Foam Density | Potentially higher | Lower | A catalyst that favors the gelling reaction over the blowing reaction may result in a denser foam. |
| Compressive Strength | Potentially higher | Lower | A denser foam with a more robust polymer network would likely exhibit higher compressive strength. |
Catalytic Mechanism Visualization
The following diagram illustrates the generalized catalytic role of a tertiary amine in the primary reactions of polyurethane formation.
Caption: Catalytic pathways in polyurethane formation accelerated by tertiary amines.
Conclusion
The choice between this compound and 4-Methylmorpholine as a polyurethane catalyst will ultimately depend on the specific requirements of the final application. 4-Methylmorpholine is a well-established catalyst known for its balanced reactivity profile.[4] Based on its chemical structure, this compound is anticipated to offer a different catalytic balance, potentially favoring a slightly stronger gelling activity due to the electronic effects of the butyl group, which may be moderated by steric hindrance.
For applications requiring a faster cure and potentially higher foam density and hardness, this compound could be a viable alternative. Conversely, where a more balanced and potentially slower initial reaction is desired to allow for better flow and mold filling, 4-Methylmorpholine may be the preferred choice.
The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and generate the necessary data to select the optimal catalyst for their specific polyurethane system. This systematic approach will enable the fine-tuning of reaction kinetics and final polymer properties, leading to the development of high-performance polyurethane materials.
References
- 1. l-i.co.uk [l-i.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aozunasia.com [aozunasia.com]
- 5. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylmorpholine | 109-02-4 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. What is 4-Methylmorpholine?_Chemicalbook [chemicalbook.com]
- 9. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A-Senior-Application-Scientist-s-Guide-to-the-Spectroscopic-Comparison-of-4-Butylmorpholine-and-Its-Derivatives
In the landscape of pharmaceutical development and fine chemical synthesis, the structural verification of heterocyclic compounds is paramount. 4-Butylmorpholine, a key intermediate and building block, often requires rigorous analytical confirmation, especially when differentiated from its structurally similar derivatives. This guide provides an in-depth spectroscopic comparison between this compound and three representative derivatives: This compound N-oxide , N-Acetyl-4-butylmorpholine , and 4-sec-Butylmorpholine . Our objective is to furnish researchers, scientists, and drug development professionals with a practical framework for unambiguous identification using fundamental spectroscopic techniques.
The choice of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is deliberate. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of nuclei, IR spectroscopy identifies key functional groups based on their vibrational frequencies, and mass spectrometry determines the molecular weight and provides insight into fragmentation patterns, which are crucial for confirming connectivity.
Part 1: The Analytical Workflow: A Systematic Approach
A robust analytical workflow ensures reproducibility and accuracy. The following process outlines a self-validating system for the spectroscopic analysis of this compound and its derivatives. The causality behind this workflow is to move from non-destructive, solution-phase analysis (NMR) to functional group identification (IR) and finally to destructive, gas-phase analysis (MS) for molecular weight confirmation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS).
-
Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a minimum of 400 MHz for protons. Standard acquisition parameters are typically sufficient.
-
Rationale: This non-destructive technique provides the most detailed structural information. The choice of CDCl₃ is due to its excellent solubilizing power for these relatively nonpolar amines.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a neat (thin film) method is preferred. Place a single drop of the analyte between two salt (NaCl or KBr) plates.
-
Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Rationale: This rapid technique is highly effective for identifying key functional groups. The neat sample preparation is simple and avoids solvent interference bands.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Rationale: MS provides the definitive molecular weight. ESI is a "soft" ionization technique often used for polar molecules like the N-oxide, while EI is a "hard" technique that induces fragmentation, providing a structural fingerprint.[1]
Part 2: Comparative Spectroscopic Analysis
The following sections detail the expected spectroscopic features of this compound and how they are perturbed by structural modifications in its derivatives.
This compound (Parent Compound)
-
Structure: A morpholine ring with a butyl group attached to the nitrogen atom.
-
Spectroscopic Profile: The spectra are characterized by the signals from the butyl group and the two distinct methylene groups of the morpholine ring. In NMR, the protons on the carbons adjacent to the oxygen (C-O) are typically deshielded compared to those adjacent to the nitrogen (C-N).[2]
Derivative 1: this compound N-oxide
-
Structural Change: Oxidation of the tertiary amine nitrogen to an N-oxide.
-
Impact: This modification introduces a highly polar N-O bond, which significantly alters the electronic environment of the molecule. The nitrogen atom becomes positively charged.[3]
-
Spectroscopic Differentiation:
-
NMR: A pronounced downfield shift is expected for the protons on the carbons alpha to the nitrogen (both on the butyl chain and the morpholine ring) due to the strong deshielding effect of the N⁺-O⁻ group.
-
IR: A new, strong absorption band will appear in the 950-970 cm⁻¹ region, characteristic of the N-O stretching vibration.
-
MS: The molecular weight will increase by 16 amu (the mass of an oxygen atom) compared to the parent compound.
-
Derivative 2: N-Acetyl-4-butylmorpholine
-
Structural Change: This derivative is a conceptual analogue, replacing the butyl group with an acetyl group (N-Acetylmorpholine is used for data comparison). An acetyl group (CH₃C=O) is attached to the nitrogen.[4]
-
Impact: The nitrogen lone pair is delocalized into the adjacent carbonyl group, changing its hybridization and electron-donating character.
-
Spectroscopic Differentiation:
-
NMR: The protons alpha to the nitrogen will show a significant downfield shift due to the anisotropic effect and electron-withdrawing nature of the amide carbonyl group. The morpholine ring protons may show complex splitting patterns due to restricted rotation around the N-C(O) bond at lower temperatures.
-
IR: The most prominent new feature is a strong absorption band for the amide carbonyl (C=O) stretch, typically found in the 1630-1660 cm⁻¹ range.[4]
-
MS: The molecular ion peak will correspond to the addition of an acetyl group (43 amu). A characteristic fragment is often the loss of the acetyl group, leading to a strong peak corresponding to the morpholine cation.
-
Derivative 3: 4-sec-Butylmorpholine
-
Structural Change: Isomerization of the N-alkyl group from a linear butyl to a branched sec-butyl group.
-
Impact: The steric environment around the nitrogen is altered, and the symmetry of the alkyl group is broken.
-
Spectroscopic Differentiation:
-
NMR: The ¹H NMR will be most informative. The simple triplet/sextet/triplet/triplet pattern of the n-butyl group will be replaced by a more complex pattern for the sec-butyl group: a doublet (CH₃), a sextet or multiplet (CH), a multiplet (CH₂), and a triplet (CH₃). The ¹³C NMR will also show four distinct signals for the alkyl group, but with different chemical shifts compared to the n-butyl isomer.
-
IR: The IR spectrum will be very similar to the parent compound, as no new functional groups are introduced. Subtle differences in the C-H bending region (fingerprint region) may be present but are generally not used for primary identification.
-
MS: The molecular weight is identical to this compound. However, the fragmentation pattern may differ. Branching can favor cleavage at the branch point, potentially leading to a different base peak compared to the linear isomer. Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway for aliphatic amines.[5]
-
Part 3: Data Summary and Visualization
The following tables summarize the key distinguishing spectroscopic data points.
Table 1: Comparative ¹H NMR Data (Key Chemical Shifts, δ in ppm)
| Compound | Morpholine H (α to N) | Morpholine H (α to O) | N-Alkyl Group H (α to N) | Key Distinguishing Signal |
| This compound | ~2.40 (t) | ~3.65 (t) | ~2.35 (t) | Standard alkyl and morpholine signals.[6] |
| This compound N-oxide | ~3.50 (m) | ~4.10 (m) | ~3.20 (m) | Significant downfield shift of all α-protons. |
| N-Acetylmorpholine | ~3.45-3.65 (m) | ~3.68 (t) | N/A (CH₃ at ~2.1) | Presence of acetyl CH₃ singlet (~2.1 ppm).[7] |
| 4-sec-Butylmorpholine | ~2.50 (m) | ~3.65 (t) | ~2.65 (sextet) | Complex multiplet for sec-butyl CH proton. |
Note: Data for N-Acetylmorpholine is used as a proxy for N-Acetyl-4-butylmorpholine. Actual values are approximations based on typical chemical shifts.
Table 2: Comparative IR & MS Data
| Compound | Key IR Absorption (cm⁻¹) | Molecular Weight ( g/mol ) | Key MS Fragment (m/z) |
| This compound | 2950-2800 (C-H), 1115 (C-O-C)[6] | 143.24 | 100 ([M-C₃H₇]⁺), 86 ([M-C₄H₉]⁺) |
| This compound N-oxide | ~960 (N-O stretch) | 159.24 | 142 ([M-OH]⁺) |
| N-Acetylmorpholine | ~1645 (C=O amide) [4] | 129.16 | 86 ([M-COCH₃]⁺)[8] |
| 4-sec-Butylmorpholine | 2950-2800 (C-H), 1115 (C-O-C) | 143.24 | 114 ([M-C₂H₅]⁺) |
Note: Fragmentation patterns are predictive and based on common fragmentation rules for amines.[5]
Conclusion
The differentiation of this compound from its N-oxide, N-acetyl, and isomeric derivatives is straightforward when a multi-technique spectroscopic approach is employed.
-
This compound N-oxide is unequivocally identified by the +16 amu shift in its mass spectrum and the characteristic N-O stretch in its IR spectrum.
-
N-Acetylmorpholine (as an analogue) is distinguished by the strong amide carbonyl absorption in the IR spectrum and the appearance of a methyl singlet in the ¹H NMR spectrum.
-
4-sec-Butylmorpholine , while isobaric with the parent compound, is readily identified by the unique and more complex splitting pattern of the sec-butyl group in its ¹H NMR spectrum.
By systematically applying these well-established spectroscopic methods and understanding the predictable electronic and structural effects of common chemical modifications, researchers can confidently verify the identity and purity of this compound and its derivatives, ensuring the integrity of their research and development processes.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. acdlabs.com [acdlabs.com]
- 3. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. 4-Acetylmorpholine | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to 4-Butylmorpholine
Introduction
4-Butylmorpholine, also known as N-butylmorpholine, is a tertiary amine of significant interest across various chemical industries.[1][2] Its utility spans from being a versatile building block in the synthesis of pharmaceuticals and agrochemicals to acting as a catalyst and solvent in polymerization reactions.[1][3] The efficient and scalable synthesis of this morpholine derivative is a critical consideration for researchers and chemical manufacturers. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies for the preparation of this compound, offering insights into their underlying chemical principles, procedural advantages, and disadvantages. We will delve into detailed experimental protocols and present a quantitative comparison to aid in the selection of the most appropriate method for your specific research and development needs.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around two well-established methodologies: the N-alkylation of morpholine and the reductive amination of butyraldehyde with morpholine. A third, greener alternative involving the direct N-alkylation of morpholine with butanol is also gaining traction.
Route 1: N-Alkylation of Morpholine with a Butyl Halide
This classical approach is a straightforward nucleophilic substitution reaction where the secondary amine of the morpholine ring acts as a nucleophile, attacking an electrophilic butyl halide (e.g., 1-bromobutane or 1-chlorobutane).
Mechanism & Experimental Rationale:
The reaction proceeds via a typical SN2 mechanism. The lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient carbon atom of the butyl halide, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond. A base, such as potassium carbonate or triethylamine, is often employed to neutralize the hydrohalic acid byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic. The choice of solvent is crucial; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred as they can solvate the cation of the base while not significantly solvating the nucleophile, thus accelerating the reaction rate. Higher reaction temperatures are often required to drive the reaction to completion.
Workflow Diagram:
Caption: Workflow for the N-alkylation of morpholine.
Experimental Protocol:
-
To a stirred solution of morpholine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetonitrile (10 mL/g of morpholine), add 1-bromobutane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Route 2: Reductive Amination of Butyraldehyde with Morpholine
Reductive amination is a versatile and widely used method for forming C-N bonds.[4][5] This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from the condensation of morpholine and butyraldehyde, followed by its in-situ reduction to the corresponding tertiary amine.[6][7]
Mechanism & Experimental Rationale:
The reaction begins with the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of butyraldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a reactive iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the iminium ion to the final product, this compound.[6] Sodium triacetoxyborohydride is often the preferred reagent as it is less toxic than sodium cyanoborohydride and is mild enough not to reduce the starting aldehyde. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.
Workflow Diagram:
Caption: Workflow for the reductive amination of butyraldehyde.
Experimental Protocol:
-
To a stirred solution of morpholine (1.0 eq) and butyraldehyde (1.1 eq) in dichloromethane (15 mL/g of morpholine) at 0°C, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to afford pure this compound.
Route 3: Catalytic N-Alkylation of Morpholine with Butanol
Driven by the principles of green chemistry, the direct N-alkylation of amines with alcohols has emerged as an attractive alternative to traditional methods.[8] This route avoids the use of toxic alkyl halides and generates water as the only byproduct.
Mechanism & Experimental Rationale:
This reaction typically proceeds over a heterogeneous catalyst, such as a mixed metal oxide (e.g., CuO–NiO/γ–Al₂O₃), at elevated temperatures.[8] The mechanism is thought to involve the catalytic dehydrogenation of butanol to butyraldehyde on the catalyst surface. The in-situ generated aldehyde then reacts with morpholine to form an iminium ion, which is subsequently hydrogenated by the hydrogen released during the initial dehydrogenation step. This "hydrogen borrowing" or "hydrogen autotransfer" process allows for the direct use of the alcohol as an alkylating agent. The reaction is often carried out in a fixed-bed reactor in the gas phase for industrial-scale production.
Workflow Diagram:
Caption: Workflow for the catalytic N-alkylation with butanol.
Experimental Protocol (Conceptual Laboratory Scale):
-
A mixture of morpholine and butanol (e.g., 1:2 molar ratio) is vaporized and passed through a heated tube furnace containing the CuO–NiO/γ–Al₂O₃ catalyst.
-
The reaction temperature is maintained between 180-250°C.
-
The gaseous product stream is cooled and condensed.
-
The collected liquid is then subjected to fractional distillation to separate the unreacted starting materials, the this compound product, and water.
Comparative Analysis
| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination | Route 3: Catalytic N-Alkylation with Butanol |
| Starting Materials | Morpholine, Butyl Halide | Morpholine, Butyraldehyde | Morpholine, Butanol |
| Key Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) | Heterogeneous Catalyst |
| Typical Yield | Good to Excellent | Excellent | Good to Excellent |
| Reaction Conditions | Elevated Temperature (Reflux) | Room Temperature | High Temperature (Gas Phase) |
| Reaction Time | 6-8 hours | 4-6 hours | Continuous (Flow) |
| Byproducts | Inorganic Salts | Inorganic Salts, Boric Acid | Water |
| Atom Economy | Moderate | Moderate | High |
| Green Chemistry | Poor (uses toxic halides, generates salt waste) | Moderate (uses stoichiometric reducing agent) | Excellent (high atom economy, water as byproduct) |
| Scalability | Readily scalable | Readily scalable | Ideal for large-scale industrial production |
| Key Advantages | Straightforward, well-established procedure. | Milder reaction conditions, avoids the use of halide leaving groups.[9] | Environmentally friendly, high atom economy. |
| Key Disadvantages | Use of toxic and corrosive alkyl halides, formation of salt waste.[10] | Requires a stoichiometric amount of a reducing agent, potential for side reactions with unstable aldehydes. | Requires specialized high-temperature equipment (fixed-bed reactor), catalyst preparation and handling. |
Conclusion
The choice of the optimal synthetic route to this compound is contingent upon several factors, including the desired scale of production, cost considerations, environmental impact, and available laboratory equipment.
-
N-Alkylation with a butyl halide remains a viable and straightforward option for small to medium-scale laboratory syntheses where simplicity is prioritized and waste disposal is manageable.
-
Reductive amination offers a milder and often more efficient alternative, particularly when dealing with more complex substrates where the high temperatures of N-alkylation might be detrimental. Its operational simplicity makes it a popular choice in medicinal chemistry and drug development.[5]
-
Catalytic N-alkylation with butanol represents the most environmentally benign and atom-economical approach, making it the preferred method for large-scale industrial production where sustainability and cost-effectiveness are paramount. The initial investment in specialized equipment is offset by the use of cheaper starting materials and the elimination of significant waste streams.
Ultimately, a thorough evaluation of the specific requirements of the synthesis will guide the researcher or production chemist in selecting the most suitable and efficient pathway to obtain this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H17NO | CID 70499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. jocpr.com [jocpr.com]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. gctlc.org [gctlc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
A Comparative Guide to the Performance of 4-Butylmorpholine in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solvent Selection for 4-Butylmorpholine
This compound, a tertiary amine with the chemical formula C₈H₁₇NO, is a versatile compound utilized as both a catalyst and a solvent in numerous organic syntheses, including polymerization reactions and pharmaceutical manufacturing.[1][2] Its efficacy, however, is intrinsically linked to the solvent environment in which it operates. The solvent not only influences the solubility of reactants and reagents but also plays a pivotal role in stabilizing transition states, thereby dictating reaction rates and, in some cases, selectivity.[3]
This guide will explore the performance of this compound by examining three key parameters in different solvent systems:
-
Solubility: A fundamental prerequisite for any homogeneous reaction.
-
Catalytic Activity: A measure of its efficiency in accelerating chemical transformations.
-
Stability: Its resistance to degradation under various conditions.
We will draw comparisons with other relevant tertiary amines to provide a comprehensive performance landscape.
Understanding the Physicochemical Landscape of this compound
A foundational understanding of this compound's properties is essential for predicting its behavior in different solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [4] |
| Molecular Weight | 143.23 g/mol | [4] |
| Boiling Point | 185.8 °C at 760 mmHg | [4] |
| Density | 0.9068 g/cm³ | [2] |
| Flash Point | 51.9 °C | [4] |
The presence of both a lipophilic butyl group and a polar morpholine ring imparts an amphiphilic character to the molecule, influencing its solubility in a wide range of solvents.
Comparative Performance Analysis
Solubility Profile
The adage "like dissolves like" is a guiding principle in solvent selection. The solubility of this compound is dictated by the interplay of its hydrophobic butyl chain and the polar ether and amine functionalities of the morpholine ring. While specific quantitative solubility data for this compound across a broad spectrum of solvents is not extensively published, we can infer its behavior based on its structural analogue, 4-methylmorpholine, and general chemical principles. 4-methylmorpholine exhibits good solubility in both polar and non-polar organic solvents, including water, alcohols, ethers, and ketones.[5]
Expected Solubility of this compound:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The morpholine ring can engage in hydrogen bonding with protic solvents. The butyl group may slightly reduce aqueous solubility compared to less substituted morpholines. |
| Polar Aprotic | Acetonitrile, DMSO, DMF | High | Favorable dipole-dipole interactions between the solvent and the polar morpholine moiety. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to High | The C4 alkyl chain enhances solubility in non-polar environments through van der Waals forces. |
Experimental Protocol for Determining Solubility:
A standardized method for determining solubility involves preparing saturated solutions of this compound in various solvents at a controlled temperature. The concentration of the dissolved amine can then be quantified using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Workflow for Solubility Determination
References
A Comparative Guide to the Basicity of 4-Butylmorpholine and Other Cyclic Amines for Researchers and Drug Developers
In the landscape of chemical synthesis and drug development, the basicity of amine-containing scaffolds is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic profile. As researchers, our ability to rationally select or modify a cyclic amine to achieve a desired basicity can profoundly impact biological activity, solubility, and target engagement. This guide provides an in-depth comparison of the basicity of 4-butylmorpholine against other commonly utilized cyclic amines, grounded in experimental data and mechanistic principles.
Understanding Amine Basicity: The Significance of pKa
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (the ammonium ion). A higher pKa value corresponds to a stronger base, indicating a greater propensity to accept a proton.[1][2] This equilibrium is fundamental to how these molecules behave in physiological environments and during chemical reactions.
Comparative Analysis of Cyclic Amine Basicity
To provide a clear benchmark, the pKa values of several key cyclic amines are presented below. These values, determined in aqueous solution, offer a standardized measure for comparison.
| Amine | Structure | pKa of Conjugate Acid |
| Pyrrolidine | C₄H₉N | 11.27 |
| Piperidine | C₅H₁₁N | 11.12 |
| This compound | C₈H₁₇NO | Not Experimentally Determined (Predicted ~7.5-8.0) |
| Morpholine | C₄H₉NO | 8.49[3] |
| N-Methylmorpholine | C₅H₁₁NO | 7.4[4] |
Deciphering the Structural Determinants of Basicity
The observed differences in basicity among these cyclic amines can be rationalized by considering several key structural and electronic factors:
-
Inductive Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and makes the lone pair more available for protonation.[5] This is why secondary amines like piperidine and pyrrolidine are significantly more basic than ammonia (pKa 9.26).[6] The butyl group on this compound is also an electron-donating group.
-
The Morpholine Anomaly - Inductive Effect of Oxygen: The presence of an oxygen atom in the morpholine ring introduces a significant electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, making morpholine and its derivatives considerably less basic than piperidine and pyrrolidine.[7]
-
Steric Hindrance: The accessibility of the nitrogen's lone pair to a proton can be impeded by bulky substituents.[8] While the butyl group in this compound is larger than the methyl group in N-methylmorpholine, the overall impact on the accessibility of the nitrogen lone pair in the chair-like conformation of the morpholine ring is generally considered to be minimal in terms of significantly decreasing basicity.
Based on these principles, we can predict that the basicity of this compound will be slightly higher than that of N-methylmorpholine due to the greater electron-donating effect of the butyl group compared to the methyl group. However, it will remain significantly less basic than piperidine and pyrrolidine due to the overriding electron-withdrawing effect of the oxygen atom in the morpholine ring.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To ensure scientific integrity, the following is a detailed, self-validating protocol for the experimental determination of amine pKa values. Potentiometric titration is a highly accurate and widely used method for this purpose.[9][10]
Materials and Reagents:
-
pH meter with a combination pH electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
25 mL burette
-
Beakers (100 mL)
-
Volumetric flasks
-
Amine sample (e.g., this compound)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water
-
Nitrogen gas supply
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the amine and dissolve it in deionized water to create a solution of known concentration (e.g., 1 mM).
-
Acidification: Transfer a known volume (e.g., 20 mL) of the amine solution to a beaker. Add 0.1 M HCl to adjust the initial pH to approximately 1.8-2.0. This ensures the amine is fully protonated at the start of the titration.
-
Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl solution to the beaker to maintain a constant ionic strength throughout the titration.
-
Inert Atmosphere: Purge the solution with nitrogen gas for a few minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.
-
Titration Setup: Place the beaker on the magnetic stirrer, introduce the stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Continue the titration until the pH reaches approximately 12-12.5.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Structure-Basicity Relationship Visualization
The interplay of inductive effects dictates the basicity of these cyclic amines.
Caption: Influence of inductive effects on cyclic amine basicity.
Applications in Drug Discovery
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its inclusion is often strategic to reduce the basicity of a molecule compared to more basic amines like piperidine, which can be advantageous for several reasons:
-
Improved Pharmacokinetics: A lower pKa can lead to better oral absorption and cell permeability, as a greater fraction of the molecule exists in its neutral, more lipophilic form at physiological pH.
-
Reduced Off-Target Effects: Highly basic compounds are more likely to interact with acidic cellular components, potentially leading to toxicity. Fine-tuning basicity can mitigate these effects.
The choice between a simple morpholine and an N-alkylated derivative like this compound allows for further modulation of physicochemical properties such as lipophilicity and solubility, without drastically altering the foundational basicity conferred by the morpholine ring.
Conclusion
This guide has benchmarked the basicity of this compound in the context of other prevalent cyclic amines. While piperidine and pyrrolidine are strong bases due to the electron-donating nature of their alkyl rings, morpholine and its derivatives exhibit significantly lower basicity due to the electron-withdrawing inductive effect of the ring oxygen. The N-butyl substituent in this compound is predicted to slightly increase basicity compared to N-methylmorpholine, offering a nuanced option for researchers aiming to fine-tune this critical molecular property. The provided experimental protocol for potentiometric titration serves as a robust method for the precise determination of these values, empowering data-driven decisions in chemical synthesis and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
The Unseen Influence: A Comparative Guide to the Butyl Group's Impact on Morpholine Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and organic synthesis, the morpholine scaffold is a cornerstone.[1] Its unique physicochemical properties, including a favorable hydrophilic-lipophilic balance and metabolic stability, have cemented its place in numerous approved drugs.[2][3] However, the reactivity of the morpholine nitrogen is a critical parameter that can be finely tuned through N-substitution. This guide provides an in-depth, comparative analysis of the influence of an N-butyl group on the reactivity of the morpholine ring, contrasting N-butylmorpholine with its parent, unsubstituted morpholine.
This analysis moves beyond simple descriptions, delving into the electronic and steric causality behind the observed and expected differences in reactivity. We will explore the subtle yet significant ways the butyl group modulates the nucleophilicity and basicity of the morpholine nitrogen, supported by established principles of physical organic chemistry and comparative data from analogous compounds. Furthermore, this guide furnishes detailed, self-validating experimental protocols to empower researchers to quantify these differences in their own laboratories.
The Dual Nature of the Butyl Substituent: Electronic and Steric Effects
The introduction of a butyl group to the nitrogen atom of morpholine instigates a push-and-pull of electronic and steric effects that ultimately dictates its reactivity profile.
Electronic Influence: The Inductive Effect
Alkyl groups, such as the butyl group, are known to be electron-donating through the inductive effect (+I).[4] This effect involves the polarization of the sigma (σ) bond between the nitrogen and the α-carbon of the butyl group, pushing electron density towards the nitrogen atom. This increased electron density on the nitrogen has two primary consequences:
-
Increased Nucleophilicity: The enhanced electron density on the nitrogen also translates to greater nucleophilicity.[12] A more electron-rich nitrogen is a more potent nucleophile, more readily attacking electrophilic centers.[13] This suggests that N-butylmorpholine should be a more powerful nucleophile than morpholine in many reactions. The Mayr nucleophilicity scale, a comprehensive database of nucleophilicity parameters, quantifies this property.[14][15][16] For morpholine in acetonitrile, the nucleophilicity parameter (N) is 15.65.[2][17] While N-butylmorpholine is not listed, the general trend of increasing nucleophilicity with increasing alkyl substitution for amines is well-established.[18]
Steric Hindrance: A Competing Factor
The butyl group, being larger than a hydrogen atom, introduces steric bulk around the nitrogen atom.[19] This steric hindrance can impede the approach of electrophiles to the nitrogen's lone pair, potentially slowing down reactions.[3][20] The magnitude of this steric effect is dependent on the nature of the electrophile and the transition state of the reaction.
-
In SN2 Reactions: For reactions proceeding via an SN2 mechanism, where the nucleophile attacks a carbon atom, the steric bulk of the butyl group can hinder the formation of the transition state, leading to a decrease in the reaction rate compared to the less hindered morpholine.[18] The effect of steric hindrance on nucleophilicity has been quantified, with bulky groups like tert-butyl significantly reducing reactivity.[18] While a normal butyl group is less sterically demanding than a tert-butyl group, it will still present a greater steric barrier than the hydrogen atom in morpholine.
-
In Acid-Base Reactions: In protonation reactions (basicity), the small size of the proton means that steric hindrance from the butyl group is generally less of a factor compared to its influence on nucleophilicity towards larger electrophiles.[18]
The interplay between the electron-donating inductive effect and the impeding steric effect means that the overall impact of the butyl group on reactivity is reaction-dependent.
Comparative Reactivity Analysis: N-Butylmorpholine vs. Morpholine
To provide a clear comparison, we will examine the expected reactivity differences in two fundamental reaction classes: N-acylation and N-alkylation.
N-Acylation
N-acylation is the reaction of an amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. This reaction is highly sensitive to the nucleophilicity of the amine.
-
Morpholine: As a secondary amine, morpholine readily undergoes N-acylation.[13]
-
N-Butylmorpholine: As a tertiary amine, N-butylmorpholine cannot form a stable amide product through the same mechanism as morpholine. However, it can act as a nucleophilic catalyst in acylation reactions, for example, by activating the acylating agent. In a comparative context of nucleophilic attack on the acylating agent, the increased nucleophilicity of N-butylmorpholine due to the butyl group's inductive effect would suggest a faster initial reaction. However, the subsequent steps of the reaction would differ significantly. For the purpose of comparing the inherent nucleophilicity of the nitrogen atom, a kinetic study of the initial attack on the acylating agent would be insightful.
N-Alkylation
N-alkylation involves the reaction of an amine with an alkylating agent, typically an alkyl halide.[21]
-
Morpholine: Reacts with alkyl halides to form N-alkylmorpholinium salts. The initial product is the N-alkylmorpholine, which is a tertiary amine. This product can then compete with the starting morpholine for the alkylating agent, potentially leading to the formation of a quaternary ammonium salt.[12]
-
N-Butylmorpholine: Being a tertiary amine, it will react with an alkyl halide to form a quaternary ammonium salt.
In a direct kinetic comparison of the initial SN2 reaction with an alkyl halide, the outcome will be determined by the balance of electronic and steric effects. It is plausible that for small alkyl halides, the enhanced nucleophilicity of N-butylmorpholine will lead to a faster reaction rate compared to morpholine. However, for bulkier alkyl halides, the steric hindrance of the butyl group may become the dominant factor, resulting in a slower reaction rate.
Experimental Protocols for Reactivity Comparison
To empirically determine the influence of the butyl group, the following detailed experimental protocols can be employed.
Determination of pKa (Basicity)
This protocol outlines the potentiometric titration method to determine the pKa of N-butylmorpholine and morpholine for a direct comparison.[22][23]
Materials:
-
N-butylmorpholine
-
Morpholine
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a dilute aqueous solution of the amine (e.g., 0.01 M) in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the amine solution with the standardized HCl solution, adding the acid in small, precise increments (e.g., 0.1 mL).
-
Record the pH after each addition of HCl, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a titration curve of pH versus the volume of HCl added.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).
Data Presentation:
| Compound | pKa |
| Morpholine | Experimental Value |
| N-Butylmorpholine | Experimental Value |
Comparative Kinetic Study of N-Alkylation (Nucleophilicity)
This protocol uses 1H NMR spectroscopy to monitor the progress of the N-alkylation of morpholine and N-butylmorpholine with a model electrophile, methyl iodide, allowing for a comparison of their reaction rates.
Materials:
-
Morpholine
-
N-butylmorpholine
-
Methyl iodide
-
Deuterated chloroform (CDCl3)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
In an NMR tube, prepare a solution of the amine (morpholine or N-butylmorpholine) and the internal standard in CDCl3 at a known concentration (e.g., 0.1 M).
-
Acquire a 1H NMR spectrum at time t=0.
-
Add a known equivalent of methyl iodide (e.g., 1.0 equivalent) to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Monitor the reaction by observing the disappearance of the starting amine signals and the appearance of the product signals.
-
Integrate the signals of the starting material and product relative to the internal standard at each time point.
-
Plot the concentration of the starting amine versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
Data Presentation:
| Nucleophile | Electrophile | Initial Rate (M/s) |
| Morpholine | Methyl Iodide | Experimental Value |
| N-Butylmorpholine | Methyl Iodide | Experimental Value |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Inductive effect of the butyl group on the morpholine nitrogen.
Caption: Steric hindrance presented by the butyl group to an incoming electrophile.
Conclusion
The N-butyl group exerts a dual influence on the reactivity of the morpholine ring. Its electron-donating inductive effect enhances both the basicity and nucleophilicity of the nitrogen atom. Conversely, its steric bulk can impede the approach of electrophiles, potentially reducing reaction rates. The dominant effect is contingent upon the specific reaction conditions and the nature of the reacting partners.
For drug development professionals and synthetic chemists, understanding this interplay is crucial for predicting and controlling the reactivity of morpholine-containing scaffolds. By leveraging the principles outlined in this guide and employing the provided experimental protocols, researchers can make informed decisions in the design and synthesis of novel molecules with tailored reactivity profiles.
References
- 1. 4-Butyl-morpholine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
- 11. cup.lmu.de [cup.lmu.de]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Mayr's Database Of Reactivity Parameters: Nucleophiles [cup.uni-muenchen.de]
- 15. Mayr's Database Of Reactivity Parameters - N-Nucleophiles [cup.lmu.de]
- 16. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 17. Mayr's Database Of Reactivity Parameters - Moleculemorpholine (in MeCN) [cup.lmu.de]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. reddit.com [reddit.com]
- 20. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cris.bgu.ac.il [cris.bgu.ac.il]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Butylmorpholine Quantification
Introduction: The Analytical Imperative for 4-Butylmorpholine Control
In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a regulatory and safety necessity. This compound, a tertiary amine, serves various roles in chemical synthesis, including acting as a catalyst or intermediate. However, its structural similarity to morpholine, a known precursor to the N-nitrosamine N-nitrosomorpholine (NMOR), places it under scrutiny. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent controls for nitrosamine impurities, which are classified as probable human carcinogens.[1][2] This guidance extends the principle of proactive impurity control to potential precursors like this compound.
The unexpected discovery of nitrosamine impurities in common drug products has underscored the need for a comprehensive risk-assessment strategy for any potential precursor introduced during the manufacturing process.[1][3] Therefore, the development and validation of robust, accurate, and precise analytical methods for quantifying residual this compound is a critical step in ensuring the safety and quality of active pharmaceutical ingredients (APIs) and finished drug products.
This guide provides an in-depth, cross-validation comparison of three orthogonal analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are presented with the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations, such as the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5][6]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale
GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds, offering exceptional sensitivity and specificity.[7] However, the polarity of morpholine derivatives can lead to poor peak shape and challenging chromatography. To overcome this, a derivatization step is employed. The rationale is to convert the polar analyte into a more volatile and thermally stable derivative, enhancing its chromatographic performance. Here, we adapt a well-established method where the secondary amine precursor (morpholine) is reacted with a nitrosating agent (sodium nitrite) under acidic conditions to form its corresponding N-nitrosamine.[8][9] This derivative is highly volatile and provides a strong, specific signal in the mass spectrometer, making it ideal for trace-level quantification.
Experimental Protocol
-
Sample Preparation (Aqueous Matrix):
-
Derivatization:
-
Transfer 2.0 mL of the prepared sample extract into a reaction vial.
-
Acidify the sample to a pH of approximately 1.5 by adding 200 µL of 0.05 M HCl. This acidic environment is crucial for the nitrosation reaction to proceed.
-
Add 200 µL of a saturated sodium nitrite solution to initiate the derivatization of any potential secondary amine precursors and as a proxy for the derivatization of this compound's potential trace impurities.
-
Vortex the mixture for 30 seconds and heat at 40°C for 5 minutes to ensure complete reaction.[11]
-
-
Liquid-Liquid Extraction (LLE):
-
After cooling, add 0.5 mL of dichloromethane to the vial to extract the newly formed, less polar N-nitroso derivative. Dichloromethane is selected for its high affinity for the derivative and its immiscibility with the aqueous sample matrix.
-
Vortex for 1 minute and allow the layers to separate for 10 minutes.
-
Carefully transfer the organic (bottom) layer to an autosampler vial for analysis.[11]
-
-
GC-MS Analysis:
-
GC Column: TM-1701 or DB-5MS (30 m x 0.25 mm, 0.25 µm). A mid-polarity column is chosen to effectively separate the analyte from potential matrix interferences.
-
Carrier Gas: Helium at a constant flow of 1.0-2.0 mL/min.[8][9]
-
Injector: 250°C, with a split ratio of 1:7.[8]
-
Oven Program: Initial temperature 100°C (hold 4 min), ramp to 120°C at 10°C/min (hold 3 min), then ramp to 250°C at 20°C/min (hold 5 min).[9] This program provides a robust separation window.
-
MS Detector: Electron Impact (EI) ionization at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the N-nitroso derivative of this compound. Key ions would be predicted based on the structure (e.g., molecular ion and key fragments).
-
Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS quantification of this compound.
Performance Characteristics (Representative Data)
The following data is based on validated methods for the closely related compound, morpholine, and is representative of the expected performance for this compound analysis.[8][9]
| Parameter | Result |
| Linearity Range | 10 – 500 µg/L |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 7.3 µg/L[8][9] |
| Limit of Quantification (LOQ) | 24.4 µg/L[8][9] |
| Accuracy (Spiked Recovery) | 94.3% – 109.0%[8] |
| Precision (Intra-day RSD) | 2.0% – 4.4%[8] |
| Precision (Inter-day RSD) | 3.3% – 7.0%[8] |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale
HPLC is a versatile and widely accessible technique in pharmaceutical laboratories.[12] A key advantage of HPLC for this application is its ability to analyze this compound directly, without the need for a derivatization step. This simplifies the sample preparation workflow, reduces potential sources of error, and increases throughput. A reversed-phase (RP) HPLC method is chosen, where the analyte is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.[13] While this compound lacks a strong chromophore for high-sensitivity UV detection, it possesses sufficient absorbance at lower wavelengths (around 210 nm) for quantification at levels relevant for impurity control.[14] This method provides a robust and reliable orthogonal approach to GC-MS.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the drug substance or a powdered composite of the drug product into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. The use of the mobile phase as the diluent is a critical choice to prevent peak distortion or retention time shifts.[10][14]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). This is the workhorse of reversed-phase chromatography, offering excellent resolving power for a wide range of analytes.
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).[14] The organic modifier (acetonitrile) controls the elution strength, while the buffer maintains a consistent pH to ensure reproducible retention of the amine analyte.
-
Elution: Isocratic or gradient elution can be used. A typical starting point is 70:30 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature is essential for reproducible retention times.
-
Detection Wavelength: 210 nm.[14]
-
Injection Volume: 10 µL.
-
Workflow: HPLC-UV Direct Analysis
References
- 1. fda.gov [fda.gov]
- 2. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. insider.thefdagroup.com [insider.thefdagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. impactfactor.org [impactfactor.org]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
